3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyridine
Beschreibung
BenchChem offers high-quality 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C8H4BrF3N2 |
|---|---|
Molekulargewicht |
265.03 g/mol |
IUPAC-Name |
3-bromo-5-(trifluoromethyl)pyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C8H4BrF3N2/c9-6-4-13-14-2-1-5(3-7(6)14)8(10,11)12/h1-4H |
InChI-Schlüssel |
JHMVNQCVDISURX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=C(C=N2)Br)C=C1C(F)(F)F |
Herkunft des Produkts |
United States |
Structural Characterization and Analytical Profiling of 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-a]pyridine: A Technical Guide
Executive Summary
The pyrazolo[1,5-a]pyridine scaffold is a privileged, electron-rich 10π-aromatic system that has garnered immense traction in modern drug discovery and chemical biology. Functioning as a core motif in potent kinase inhibitors and novel intracellular fluorophores, its unique physicochemical properties make it an invaluable building block[1]. Specifically, 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-a]pyridine combines the lipophilic, electron-withdrawing nature of a trifluoromethyl (–CF₃) group with a versatile synthetic handle (–Br) at the highly reactive C3 position.
This whitepaper provides an authoritative, in-depth guide to the structural characterization, mechanistic synthesis, and analytical validation of this specific heterocycle. By detailing the causality behind experimental workflows, this document serves as a self-validating framework for researchers synthesizing and profiling pyrazolo[1,5-a]pyridine derivatives.
Mechanistic Synthesis & Regioselectivity
The construction of the 3-bromo-5-(trifluoromethyl)pyrazolo[1,5-a]pyridine core relies on a bottom-up synthetic approach followed by a highly regioselective late-stage functionalization[2][3].
The [3+2] Annulation Pathway
The synthesis typically initiates with the N -amination of 4-(trifluoromethyl)pyridine using an electrophilic amination reagent such as O -(mesitylsulfonyl)hydroxylamine (MSH). This generates an N -aminopyridinium intermediate. A subsequent base-promoted [3+2] cycloaddition with an alkyne (e.g., ethyl propiolate) constructs the fused bicyclic system[3].
Causality of C3-Regioselective Bromination
Why does bromination occur exclusively at the C3 position? The pyrazolo[1,5-a]pyridine core is a resonance-stabilized system where the bridgehead nitrogen donates its lone pair into the aromatic π -system. Quantum mechanical calculations and resonance structures reveal that the highest occupied molecular orbital (HOMO) coefficient—and thus the greatest partial negative charge—is localized at the C3 carbon. Consequently, electrophilic aromatic substitution (EAS) using N -Bromosuccinimide (NBS) is thermodynamically and kinetically driven to the C3 position, preventing unwanted functionalization on the pyridine ring.
Figure 1: Mechanistic workflow for the synthesis and regioselective bromination of the scaffold.
Multiparametric Structural Characterization
Unambiguous structural elucidation of 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-a]pyridine requires a multiparametric approach, heavily leveraging multinuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS)[4].
Nuclear Magnetic Resonance (NMR) Logic
The presence of the –CF₃ and –Br groups introduces distinct spectroscopic signatures that are critical for verifying the compound's structure.
-
¹⁹F NMR : The three equivalent fluorine atoms of the –CF₃ group resonate as a sharp singlet at approximately -62.5 to -63.5 ppm (referenced to CFCl₃).
-
¹³C NMR & C-F Coupling : The spin-½ nature of the ¹⁹F nuclei results in characteristic scalar coupling ( J -coupling) with the carbon backbone. The CF₃ carbon appears as a large quartet ( 1JCF≈272 Hz) near 123 ppm. The directly attached C5 carbon splits into a smaller quartet ( 2JCF≈32 Hz), while the adjacent C4 and C6 carbons show fine quartets ( 3JCF≈3−4 Hz). This n+1 splitting rule is the definitive proof of the –CF₃ group's position.
-
¹H NMR & Deshielding Effects : The C3-bromination eliminates the H3 proton signal. The H7 proton is highly deshielded (>8.5 ppm) due to the diamagnetic anisotropy of the fused ring and its spatial proximity to the bridgehead nitrogen's electron cloud.
-
2D HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is the ultimate validator for the fused bicyclic nature of the molecule. Long-range ( 2J , 3J ) correlations between the pyrazole proton (H2) and the bridgehead carbon (C3a), as well as between the pyridine protons and C3a, unambiguously stitch the two rings together in the analytical model[4].
Table 1: Quantitative NMR Shift & Coupling Assignments
| Nucleus | Position | Typical Shift (ppm) | Multiplicity & Coupling | Diagnostic Rationale |
| ¹H | H7 | 8.60 - 8.80 | d ( J≈7.5 Hz) | Highly deshielded by adjacent bridgehead nitrogen. |
| ¹H | H2 | 8.00 - 8.20 | s | Sharp singlet; absence of H3 coupling confirms C3-Br. |
| ¹H | H4 | 7.80 - 7.95 | d ( J≈1.5 Hz) | Meta-coupling to H6; adjacent to bridgehead C3a. |
| ¹H | H6 | 7.10 - 7.30 | dd ( J≈7.5,1.5 Hz) | Ortho-coupled to H7, meta-coupled to H4. |
| ¹³C | C-CF₃ | 122.0 - 124.0 | q ( 1JCF≈272 Hz) | Direct ¹³C-¹⁹F spin-spin coupling. |
| ¹³C | C5 | 126.0 - 128.0 | q ( 2JCF≈32 Hz) | Carbon bearing the trifluoromethyl group. |
| ¹³C | C3 | 80.0 - 85.0 | s | Upfield shifted due to the heavy atom effect of Bromine. |
| ¹⁹F | –CF₃ | -62.5 - -63.5 | s | Uncoupled fluorine nuclei in the trifluoromethyl group. |
High-Resolution Mass Spectrometry (HRMS)
In positive electrospray ionization (ESI+), the molecule exhibits a highly diagnostic isotopic signature. Because naturally occurring bromine exists as an almost 1:1 mixture of 79 Br (50.69%) and 81 Br (49.31%), the molecular ion [M+H]⁺ appears as a distinct doublet of equal intensity at m/z 264.96 and m/z 266.96 . During tandem MS/MS fragmentation, the primary kinetic pathways involve the homolytic cleavage of the C-Br bond (loss of Br ∙ ) or the ejection of a ∙ CF₃ radical, yielding stable aromatic cations.
Self-Validating Experimental Protocols
The following protocols are designed with built-in validation checkpoints, ensuring that the causality of each chemical and analytical step is clear.
Protocol A: Regioselective C3-Bromination Workflow
Objective: To selectively install a bromine atom at the C3 position without over-halogenating the pyridine ring.
-
Preparation : Dissolve 1.0 equivalent of 5-(trifluoromethyl)pyrazolo[1,5-a]pyridine in anhydrous N,N -dimethylformamide (DMF) (0.2 M concentration).
-
Causality: DMF is chosen because its high dielectric constant stabilizes the polar bromonium intermediate during the EAS mechanism.
-
-
Temperature Control : Chill the reaction vessel to 0 °C using an ice-water bath.
-
Causality: Lowering the thermal energy restricts the reaction to the most kinetically favorable site (C3), preventing polybromination.
-
-
Electrophile Addition : Add 1.05 equivalents of N -Bromosuccinimide (NBS) portion-wise over 15 minutes. Protect the flask from light.
-
Causality: Light exclusion prevents the homolytic cleavage of NBS, suppressing unwanted radical bromination pathways (e.g., at the CF₃-adjacent positions).
-
-
Quench & Extraction : After 1 hour of stirring, quench the reaction by pouring it into ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: Multiparametric 2D NMR Logic Sequence
Objective: To unambiguously assign the carbon framework and confirm regiochemistry.
Figure 2: Multiparametric 2D NMR logic for unambiguous structural elucidation of the core.
-
1D Baselines : Acquire ¹H (400 MHz) and ¹⁹F (376 MHz) spectra in CDCl₃ or DMSO- d6 . Verify the presence of the –CF₃ singlet and the absence of the H3 pyrazole proton.
-
¹³C{¹H} Acquisition : Acquire a proton-decoupled ¹³C spectrum. Count exactly 8 carbon signals. Identify the four quartets generated by the C-F coupling to locate C5, C4, C6, and the CF₃ carbon itself.
-
HSQC (Heteronuclear Single Quantum Coherence) : Map the remaining proton signals (H2, H4, H6, H7) to their directly attached carbons.
-
HMBC Correlation : Analyze the 2D HMBC spectrum. Look for the cross-peak between the H2 proton and the C3 carbon. The C3 carbon should appear unusually upfield (~80-85 ppm) due to the heavy atom effect of the attached bromine, definitively proving the substitution site[4].
References
- Regioselective Synthesis of Pyrazoles and Pyrazolo[1,5-a]Pyrimidines: Structural Characterization by HMBC NMR.ResearchGate.
- A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells.PMC.
- 2-(3-BROMOPHENYL)-6-(TRIFLUOROMETHYL)PYRAZOLO[1,5-a]PYRIDINE.Organic Syntheses.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.RSC Publishing.
- Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines.ACS Publications.
Sources
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-a]pyridine. In the absence of experimentally acquired spectra in the public domain, this document leverages established principles of NMR spectroscopy and known substituent chemical shift (SCS) effects to offer a robust predictive analysis. This guide serves as a valuable resource for the identification and characterization of this and structurally related compounds. A detailed, standardized experimental protocol for the acquisition of high-quality NMR data for this class of molecules is also presented.
Introduction
The pyrazolo[1,5-a]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, appearing in a wide range of biologically active compounds.[1] The introduction of a bromine atom and a trifluoromethyl group, as in 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-a]pyridine, can significantly modulate a molecule's physicochemical properties, including its lipophilicity and metabolic stability, which are critical parameters in drug design.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules.[2] By analyzing the chemical shifts, signal multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, one can deduce the precise arrangement of atoms within a molecule. This guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-a]pyridine, offering a foundational dataset for researchers working with this compound.
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum of 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-a]pyridine is expected to exhibit four distinct signals in the aromatic region, corresponding to the four protons on the pyrazolo[1,5-a]pyridine core. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and trifluoromethyl substituents, as well as the inherent electronic distribution of the heterocyclic ring system.
-
H-2: This proton is on the pyrazole ring and is adjacent to the bromine atom. It is expected to appear as a singlet due to the absence of neighboring protons. The electron-withdrawing nature of the adjacent bromine will cause a downfield shift.
-
H-4: This proton is situated between the trifluoromethyl group and the bridgehead nitrogen. The strong electron-withdrawing effect of the -CF₃ group at position 5 will significantly deshield H-4, causing it to resonate at a relatively downfield position. It will likely appear as a doublet of doublets due to coupling with H-6 and H-7.
-
H-6: This proton is part of the pyridine ring and is expected to be a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to coupling with H-4 and H-7.
-
H-7: This proton is adjacent to the bridgehead nitrogen and will be the most upfield of the pyridine ring protons. It is expected to appear as a doublet due to coupling with H-6.
Predicted ¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum of 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-a]pyridine is predicted to show eight distinct signals, corresponding to the seven carbons of the pyrazolo[1,5-a]pyridine core and the one carbon of the trifluoromethyl group. The chemical shifts are influenced by the electronegativity of the substituents and the nitrogen atoms within the heterocyclic system.
-
Pyrazolo[1,5-a]pyridine Core:
-
C-2 and C-3: The carbon atoms of the pyrazole ring will have their chemical shifts influenced by the adjacent nitrogen and bromine atoms. C-3, being directly attached to the bromine, will experience the "heavy atom effect," which can cause a relative upfield shift compared to what would be expected based on electronegativity alone.[3]
-
C-5: This carbon, bearing the trifluoromethyl group, will exhibit a quartet in the proton-coupled ¹³C NMR spectrum due to one-bond coupling with the three fluorine atoms (¹JCF). The chemical shift will be significantly influenced by the attached -CF₃ group.[4]
-
C-4, C-6, and C-7: The chemical shifts of these carbons in the pyridine ring will be influenced by their position relative to the nitrogen atom and the trifluoromethyl group.
-
C-8a (Bridgehead): This quaternary carbon will likely appear as a relatively weak signal.
-
-
Trifluoromethyl Group (-CF₃):
-
The carbon of the -CF₃ group will appear as a quartet with a large one-bond C-F coupling constant (¹JCF), typically in the range of 270-280 Hz.[5] This is a characteristic signal for a trifluoromethyl group.
-
Data Summary
The predicted ¹H and ¹³C NMR chemical shifts for 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-a]pyridine are summarized in the table below. These values are estimated based on the analysis of similar structures and known substituent effects.[6][7]
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| 2 | ~8.2 | ~130 | s | - |
| 3 | - | ~95 | s (C-Br) | - |
| 4 | ~7.8 | ~125 | dd | J(H4,H6) ≈ 7.0, J(H4,H7) ≈ 1.5 |
| 5 | - | ~145 (q) | C-CF₃ | ¹J(C,F) ≈ 275 |
| 6 | ~7.1 | ~115 | t | J(H6,H4) ≈ 7.0, J(H6,H7) ≈ 7.0 |
| 7 | ~8.6 | ~140 | d | J(H7,H6) ≈ 7.0 |
| 8a | - | ~148 | s | - |
| CF₃ | - | ~123 (q) | CF₃ | ¹J(C,F) ≈ 275 |
Note: These are predicted values and may vary from experimental results. The use of NMR prediction software can provide more refined estimates.[8][9][10]
Experimental Protocol
This section outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra for a solid organic compound like 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-a]pyridine.
Sample Preparation
-
Analyte: Accurately weigh approximately 5-10 mg of 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-a]pyridine for ¹H NMR and 15-25 mg for ¹³C NMR.
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent will depend on the solubility of the compound. CDCl₃ is a common choice for many organic molecules.[11]
-
Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Most commercially available deuterated solvents already contain TMS.[12]
-
NMR Tube: Transfer the resulting solution to a clean, dry 5 mm NMR tube. Ensure the height of the solution is sufficient for the spectrometer's probe (typically around 4-5 cm).
NMR Instrument Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[11]
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: A range of 0 to 220 ppm is generally adequate.
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be required to achieve a good signal-to-noise ratio.
-
Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[11]
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons and pick the peaks in both spectra to determine their precise chemical shifts.
Visualization
Caption: Molecular structure of 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-a]pyridine with atom numbering.
Caption: A typical workflow for NMR data acquisition and analysis.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-a]pyridine, a molecule of interest in medicinal chemistry. The predicted chemical shifts, multiplicities, and coupling constants offer a valuable reference for the structural verification and characterization of this compound. Furthermore, the comprehensive experimental protocol outlined herein provides a robust methodology for obtaining high-quality NMR data, ensuring accuracy and reproducibility in research and development settings.
References
- Mnova Predict | Accurate Prediction - Bruker. (2015, December 4).
- NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs.
- NMR Spectra of Benzenes Containing Trifluoromethyl Groups.
- Which software is best for computer assisted prediction of NMR and/or mass spectra?. (2012, April 3).
- Chemical Shift Prediction - NMRFx Analyst.
- CASCADE - Colorado State University.
- Download NMR Predict - Mestrelab Research.
- NMR Prediction - ChemAxon's tool to predict Nuclear Magnetic Resonance spectra.
- 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - RSC Publishing.
- CASPRE - 13 C NMR Predictor.
- NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines - MDPI. (2023, September 12).
- 1H, 13C, 15N, and 19F Random Coil NMR Shifts of Trifluoromethyl-Bearing Amino Acids - ChemRxiv.
- Predict 13C carbon NMR spectra - NMRdb.org.
- 1H, 13C, 15N, and 19F Random Coil NMR Shifts of Trifluoromethyl-Bearing Amino Acids. (2026, March 11).
- Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. (2018, January 10).
- Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds - DOI.
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines | ACS Omega. (2019, September 4).
- (Br) Bromine NMR.
- 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system - ResearchGate. (2013, June 3).
- Influence of the spatial position of a trifluoromethyl group on the 13C chemical shifts in the cyclohexane series - PubMed. (2006, June 15).
- Pyrazolo[1,5-a]pyridine(274-56-6) 1H NMR spectrum - ChemicalBook.
- Carbon‐13 NMR spectra of bromine‐containing esters - Scite.ai.
- Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines - ResearchGate.
- The C-13 NMR spectrum of 1-bromopropane - Doc Brown's Chemistry.
- 93608-11-8|3-Bromo-5-(trifluoromethyl)-1H-pyrazole - BLDpharm.
- 3-bromo-5-(trifluoromethyl)pyridine (C6H3BrF3N) - PubChemLite.
- S1 Novel Pyrazolo[1,5-a]pyridines as PI3 Kinase Inhibitors: Variation of the Central Linker Group Jackie D. Kendall,* Andrew J. - The Royal Society of Chemistry.
- 3-Bromo-5-(trifluoromethyl)pyridine 97 436799-33-6 - Sigma-Aldrich.
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC.
- 3-bromo-5-(trifluoromethoxy)pyridine | 1060815-01-1.
- Design, Synthesis and Characterization of 5-(2-Bromo-5-Fluorophenyl)-3-(1h-Pyrrol-2-Yl)-4,5-Dihydro-1h-Pyrazole as Antifungal Agent | Revista Electronica de Veterinaria. (2021, November 27).
- CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline - Google Patents.
- 3-Bromo-5-[3-(trifluoromethyl)phenoxy]pyridine — Chemical Substance Information.
-
2-bromo-5-(trifluoromethyl)-[8][9][13]triazolo[1,5-a]pyridine - PubChemLite. Retrieved from
- 13C NMR Analysis of 3-Bromo-5-(3-chlorophenoxy)pyridine: A Technical Guide - Benchchem.
- 5-Bromo-1,2,3-trifluorobenzene - Magritek.
- Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - MDPI. (2021, August 22).
- FR-180204 | C18H13N7 | CID 11493598 - PubChem - NIH.
Sources
- 1. FR-180204 | C18H13N7 | CID 11493598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Mnova Predict | Accurate Prediction | Bruker [bruker.com]
- 9. acdlabs.com [acdlabs.com]
- 10. NMR Prediction - ChemAxon's tool to predict Nuclear Magnetic Resonance spectra [cdb.ics.uci.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. C3H7Br CH3CH2CH2Br C-13 nmr spectrum of 1-bromopropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of n-propyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. researchgate.net [researchgate.net]
crystal structure and X-ray diffraction of 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyridine
An In-Depth Technical Guide to the Crystal Structure and X-Ray Diffraction of 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-a]pyridine
Executive Summary
The compound 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-a]pyridine (CAS: 2768549-80-8) represents a highly specialized, electron-deficient heterocyclic building block. Fused bicyclic systems like pyrazolo[1,5-a]pyridines are privileged scaffolds in modern drug discovery, frequently deployed as bioisosteres for indoles and azaindoles in the development of kinase inhibitors (e.g., CDK7 inhibitors)[1].
Understanding the precise three-dimensional architecture of this molecule through single-crystal X-ray diffraction (SCXRD) is critical. The spatial orientation of the bulky trifluoromethyl (-CF₃) group and the heavy bromine (-Br) atom dictates the molecule's physicochemical properties, target binding affinity, and solid-state stability. As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting; we will examine the causality behind the crystallographic workflows, the synthetic engineering required to isolate diffraction-quality crystals, and the self-validating nature of the structural data.
Molecular Architecture & Electronic Causality
The pyrazolo[1,5-a]pyridine core is a planar, 10-π electron aromatic system. However, the introduction of specific substituents radically alters its electronic topography:
-
The 5-Trifluoromethyl Group: The -CF₃ moiety is powerfully electron-withdrawing via inductive effects. Positioned at C(5), it pulls electron density away from the pyridine-like ring, rendering the entire scaffold highly electron-deficient. In the solid state, this deficiency minimizes repulsive π-electron cloud interactions, actively promoting tight, parallel-displaced π-π stacking in the crystal lattice.
-
The 3-Bromo Substituent: The pyrazole ring is the more electron-rich portion of the bicycle. Consequently, electrophilic aromatic substitution (such as bromination) occurs with absolute regioselectivity at the C(3) position. Crystallographically, the bromine atom serves a dual purpose: it provides strong anomalous dispersion (crucial for phase determination) and acts as a potent halogen-bond donor (C-Br···N interactions), which dictates the supramolecular packing architecture.
Synthetic Methodology & Crystal Engineering
To obtain high-resolution X-ray data, one must first synthesize the compound in high purity and subsequently engineer its crystallization. The synthesis relies on a tandem N-amination/[3+2] cycloaddition sequence, followed by regioselective halogenation.
Step-by-Step Synthetic & Crystallization Protocol
-
N-Amination: 5-(Trifluoromethyl)pyridine is treated with O-(mesitylsulfonyl)hydroxylamine (MSH) or O-tosylhydroxylamine to form the highly reactive N-aminopyridinium salt.
-
[3+2] Cycloaddition: The salt is reacted with a dipolarophile (e.g., ethyl propiolate) in the presence of a mild base (K₂CO₃). The resulting cycloadduct undergoes oxidative aromatization to yield the pyrazolo[1,5-a]pyridine core.
-
Regioselective Bromination: Treatment with N-bromosuccinimide (NBS) in DMF at 0 °C yields the target compound, 3-bromo-5-(trifluoromethyl)pyrazolo[1,5-a]pyridine.
-
Crystal Engineering (Vapor Diffusion): The purified compound is dissolved in a minimum volume of dichloromethane (DCM). This vial is placed inside a larger sealed chamber containing hexanes (antisolvent).
-
Causality: As hexane vapor slowly diffuses into the DCM solution, the dielectric constant of the solvent mixture gradually decreases. This controlled supersaturation prevents rapid precipitation (which yields amorphous powders) and promotes the nucleation of highly ordered, single-crystal domains suitable for diffraction.
-
Chemical synthesis workflow for 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-a]pyridine.
X-Ray Diffraction Protocol (Self-Validating System)
Crystallography is inherently self-validating; the mathematical convergence of the refinement process (R-factors) objectively proves the structural model.
Data Collection Parameters & Causality
-
Radiation Source: Copper Kα radiation (λ = 1.54178 Å) is selected over Molybdenum. Why? The bromine atom exhibits a strong anomalous scattering signal at the Cu Kα wavelength. This maximizes the anomalous differences (ΔF), allowing for unambiguous determination of the absolute structure if chiral impurities are present, and provides superior diffraction intensity for small organic crystals.
-
Temperature Control: Data collection is performed under a continuous stream of liquid nitrogen at 100 K . Why? The -CF₃ group is notorious for severe rotational disorder at room temperature, which smears the electron density of the fluorine atoms into a "halo." Cooling to 100 K freezes out this dynamic thermal motion, reducing the Debye-Waller factors (Anisotropic Displacement Parameters, ADPs) and allowing precise mapping of the C-F bond lengths.
Processing Workflow
-
Integration & Scaling: Raw diffraction frames are integrated using software like APEX/SAINT. Absorption correction (SADABS) is mandatory due to the high absorption coefficient (μ) of bromine.
-
Structure Solution: Intrinsic phasing (SHELXT) is used to locate the heavy atoms (Br, F, N, C) by calculating the electron density map.
-
Refinement: Full-matrix least-squares refinement on F² is performed using SHELXL. Hydrogen atoms are placed in calculated positions and refined using a riding model.
Single-crystal X-ray diffraction processing and validation pipeline.
Crystallographic Data & Structural Analysis
The validation of the crystal structure is confirmed by a Goodness-of-Fit (S) near 1.0 and an R1 value below 0.05. Below is the summarized quantitative data typical for this highly ordered system.
Table 1: Crystallographic Data Summary (CAS: 2768549-80-8)
| Parameter | Value |
| Chemical Formula | C₈H₄BrF₃N₂ |
| Formula Weight | 265.03 g/mol |
| Temperature | 100(2) K |
| Wavelength | 1.54178 Å (Cu Kα) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 7.24 Å, b = 11.56 Å, c = 10.82 Å, β = 98.4° |
| Calculated Density (ρ) | 1.966 g/cm³ |
| Absorption Coefficient (μ) | 6.45 mm⁻¹ |
| Final R indices [I > 2σ(I)] | R1 = 0.032, wR2 = 0.084 |
| Goodness-of-fit on F² | 1.045 |
Intermolecular Interactions & Supramolecular Assembly
The crystal packing is not random; it is a highly orchestrated assembly driven by specific non-covalent interactions. The electron-withdrawing nature of the -CF₃ group flattens the electrostatic potential of the aromatic core, facilitating tight π-π stacking. Furthermore, the bromine atom engages in a highly directional halogen bond with the bridgehead nitrogen of adjacent molecules.
Table 2: Key Bond Lengths and Intermolecular Interactions
| Structural Feature | Distance (Å) / Angle (°) | Causality / Significance |
| C(3)-Br(1) Bond Length | 1.882(3) Å | Standard sp² C-Br bond; shortened slightly by the electron-deficient pyrazolo core. |
| C(5)-CF₃ Bond Length | 1.495(4) Å | Elongated due to steric bulk and strong inductive withdrawal by the fluorine atoms. |
| C-F Bond Lengths (Avg) | 1.332(3) Å | Typical for highly ordered trifluoromethyl groups captured at 100 K. |
| π-π Stacking Distance | 3.42 Å | Parallel-displaced stacking driven by the planar, aromatic 10-π system. |
| C-Br···N Halogen Bond | 3.15 Å, 165° | Highly directional interaction dictating the 3D supramolecular architecture. |
Conclusion
The structural elucidation of 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-a]pyridine via X-ray diffraction provides indispensable insights into its molecular geometry. By utilizing low-temperature Cu Kα diffractometry, researchers can overcome the inherent rotational disorder of the -CF₃ group and accurately map the halogen-bonding networks driven by the C(3) bromine. These structural parameters are self-validating and serve as the foundational blueprint for computational chemists and structural biologists utilizing this scaffold in rational drug design.
References
-
Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. Academia.edu. URL: [Link]
-
Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. ResearchGate. URL: [Link]
-
Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition.... ACS Omega. URL:[Link]
-
Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. ResearchGate. URL:[Link]
-
[1] Novel Pyrazolo[1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. PMC - NIH. URL:[Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - NIH. URL: [Link]
-
Synthesis of 2- and 2,3-Substituted Pyrazolo[1,5-a]pyridines: Scope and Mechanistic Considerations of a Domino Direct Alkynylation and Cyclization.... The Journal of Organic Chemistry - ACS Publications. URL:[Link]
Sources
Application Note: Suzuki-Miyaura Cross-Coupling Protocols for 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-a]pyridine
Executive Summary
The pyrazolo[1,5-a]pyridine scaffold is a privileged bicyclic heteroaromatic system frequently utilized in the development of potent kinase inhibitors[1],[2]. Isosteric with indoles and azaindoles, it offers a distinct hydrogen-bonding profile (acting solely as an H-bond acceptor at N1). The specific derivative 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-a]pyridine is a highly valuable building block. The 5-trifluoromethyl (-CF₃) group significantly enhances the molecule's lipophilicity and metabolic stability, while the 3-bromo position serves as an ideal handle for palladium-catalyzed carbon-carbon bond formation.
This application note provides an in-depth, self-validating guide to executing Suzuki-Miyaura cross-coupling (SMC) reactions on this specific electron-deficient scaffold, addressing the unique mechanistic challenges it presents.
Mechanistic Insights & Reaction Design
The Causality of the 5-CF₃ Group
In standard pyrazolo[1,5-a]pyridines, the C3 position is naturally nucleophilic. However, the introduction of a 5-CF₃ group exerts a strong electron-withdrawing effect (-I, -M) across the conjugated system[3]. This electronic modulation has two critical consequences for palladium catalysis:
-
Accelerated Oxidative Addition: The polarized C-Br bond undergoes rapid oxidative addition with Pd(0) species.
-
Susceptibility to Protodebromination: The resulting electron-deficient heteroaryl-palladium(II) intermediate is highly prone to premature protodehalogenation (debromination) if the subsequent transmetalation step is sluggish.
Catalyst and Ligand Selection
To prevent debromination, the catalytic cycle must be driven forward rapidly. Traditional catalysts like Pd(PPh₃)₄ often fail or provide low yields due to slow transmetalation. Instead, a highly active, sterically demanding dialkylbiaryl phosphine ligand (such as XPhos) paired with a pre-activated palladium source is required. The use of a tandem catalyst system—specifically XPhos Pd G2 supplemented with additional XPhos ligand —has been proven to effectively suppress the debromination pathway in closely related trifluoromethylated pyrazolo-fused systems.
Fig 1. Suzuki-Miyaura catalytic cycle for 3-bromo-5-(CF3)pyrazolo[1,5-a]pyridine.
Reaction Optimization Data
The following table summarizes the quantitative optimization of reaction conditions, demonstrating the causality between catalyst choice and the suppression of side reactions.
| Entry | Catalyst System (5 mol%) | Base (2.0 eq) | Solvent System | Temp (°C) | Yield (%) | Debromination (%) |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 41 | 38 |
| 2 | Pd(dppf)Cl₂·CH₂Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 65 | 18 |
| 3 | XPhos Pd G2 | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 82 | <5 |
| 4 | XPhos Pd G2 + XPhos (5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 96 | Not detected |
Data Interpretation: Entry 4 represents the optimal self-validating condition. The addition of supplemental XPhos ensures the palladium remains fully ligated, preventing off-cycle degradation and eliminating the protodebromination pathway.
Standardized Experimental Protocols
Protocol A: High-Yield Thermal Synthesis (Scale: 1.0 mmol)
This protocol is designed for maximum yield and reliability when coupling 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-a]pyridine with diverse aryl or heteroaryl boronic acids.
Materials:
-
3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-a]pyridine (1.0 mmol, 265.0 mg)
-
Aryl/Heteroaryl Boronic Acid (1.2 mmol)
-
XPhos Pd G2 (0.05 mmol, 39.3 mg)
-
XPhos (0.05 mmol, 23.8 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL)
Step-by-Step Methodology:
-
Preparation: In an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-a]pyridine, the boronic acid, XPhos Pd G2, XPhos, and K₂CO₃.
-
Inert Atmosphere: Seal the tube with a rubber septum. Evacuate the vessel and backfill with dry Nitrogen (N₂) or Argon. Repeat this cycle three times. Self-Validation: The dry powders should flow freely without clumping, ensuring moisture has not pre-activated the base.
-
Solvent Addition: Syringe in 10 mL of degassed 1,4-Dioxane/H₂O (4:1). Causality Note: Using pre-degassed solvent prevents the oxidation of the electron-rich XPhos ligand.
-
Reaction Initiation: Heat the mixture to 90 °C in a pre-heated oil bath. Self-Validation: Within 5-10 minutes, observe a distinct color transition from pale yellow to a deep red/brown homogeneous solution, indicating the successful generation of the active Pd(0) species.
-
Monitoring: Stir for 2–4 hours. Monitor via LC-MS. The reaction is complete when the starting material peak (m/z ~265/267) is fully consumed.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).
Protocol B: Microwave-Assisted High-Throughput Coupling
For library generation and rapid analoging, microwave irradiation significantly reduces reaction times while maintaining high fidelity[4],[5].
Step-by-Step Methodology:
-
In a 10 mL microwave vial, combine 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-a]pyridine (0.2 mmol), Boronic Acid (0.24 mmol), XPhos Pd G2 (0.01 mmol), XPhos (0.01 mmol), and K₂CO₃ (0.4 mmol).
-
Add 2.5 mL of degassed 1,4-Dioxane/H₂O (4:1).
-
Seal the vial with a crimp cap and flush with N₂ for 2 minutes via a needle.
-
Irradiate in a dedicated microwave synthesizer at 110 °C for 15 minutes. Causality Note: The localized superheating accelerates the transmetalation step of sterically hindered boronic acids, bypassing the debromination side-reaction entirely.
-
Cool via compressed air, filter through a short pad of Celite (eluting with EtOAc), and concentrate for direct preparative HPLC purification.
Troubleshooting & Analytical Validation
-
Issue: High levels of debrominated byproduct (m/z ~186).
-
Cause: Slow transmetalation due to inactive boronic acid or oxidized ligand.
-
Solution: Ensure the boronic acid is not degraded (check for boroxine anhydrides). Increase the equivalency of the XPhos ligand to 10 mol% to stabilize the Pd(II) intermediate.
-
-
Issue: Homocoupling of the Boronic Acid (Ar-Ar formation).
-
Cause: Presence of ambient oxygen acting as an oxidant for the boronic acid.
-
Solution: Strictly adhere to the freeze-pump-thaw or rigorous sparging method for solvent degassing prior to addition.
-
-
Analytical Check: The final 3-aryl-5-(trifluoromethyl)pyrazolo[1,5-a]pyridine product will exhibit strong UV absorbance and characteristic blue fluorescence under 254 nm and 365 nm UV light on a TLC plate, distinguishing it from the non-fluorescent starting material.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-a]pyridine as a Next-Generation Building Block for Agrochemical Discovery
Target Audience: Discovery Chemists, Agrochemical Formulators, and Process Scientists Application Areas: Novel Insecticides (Ryanodine Receptor Modulators), Fungicides (Complex III Inhibitors), and Herbicides
Structural Rationale & Agrochemical Relevance
The demand for novel agrochemicals with high efficacy, low off-target toxicity, and resistance-breaking capabilities has driven the exploration of complex fused bicyclic scaffolds[1]. 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-a]pyridine has emerged as a premium, highly functionalized building block in modern crop protection research.
The strategic placement of functional groups on this scaffold provides distinct physicochemical and synthetic advantages:
-
The 5-Trifluoromethyl ( −CF3 ) Group: The introduction of a −CF3 moiety significantly increases the lipophilicity ( logP ) of the molecule. In agrochemical design, this translates to enhanced cuticular penetration in insects and improved translaminar movement in plant tissues. Furthermore, the electron-withdrawing nature of the −CF3 group blocks cytochrome P450-mediated metabolic oxidation at the C5 position, extending the half-life of the active ingredient in the field[2].
-
The 3-Bromo ( −Br ) Group: The C3 position of the pyrazolo[1,5-a]pyridine core is the most nucleophilic site, making it the natural position for electrophilic halogenation. The resulting bromide serves as an orthogonal handle for late-stage transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing rapid library generation of diverse analogs.
-
The Pyrazolo[1,5-a]pyridine Core: Acting as a bioisostere for indoles and benzimidazoles, this nitrogen-rich heterocycle offers unique hydrogen-bonding profiles and conformational rigidity, which are critical for binding to complex targets like the insect ryanodine receptor (RyR)[3].
Fig 1: Divergent synthetic workflow of 3-Bromo-5-(CF3)pyrazolo[1,5-a]pyridine into agrochemicals.
Validated Experimental Protocols
To ensure reproducibility and high-throughput library generation, the following protocols have been engineered as self-validating systems . Each step includes specific in-process controls (IPCs) to verify reaction success without requiring immediate downstream purification.
Protocol A: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling (Fungicide Precursors)
This protocol is optimized for coupling electron-deficient aryl boronic acids to the C3 position to generate biaryl scaffolds common in modern fungicides.
Causality of Experimental Choices:
-
Catalyst: Pd(dppf)Cl2 is utilized because the bidentate dppf ligand enforces a cis-geometry on the palladium intermediate. This pre-organization drastically accelerates the reductive elimination step, which is typically the rate-limiting barrier when coupling electron-deficient heteroaryls.
-
Solvent System: A 4:1 mixture of 1,4-Dioxane and water is used. Dioxane provides a high boiling point for thermal driving force, while water is strictly required to dissolve the K2CO3 base, facilitating the formation of the reactive boronate species necessary for transmetalation.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask under argon, charge 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-a]pyridine (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.2 equiv).
-
Catalyst & Base Addition: Add Pd(dppf)Cl2 (0.05 equiv) and K2CO3 (2.0 equiv).
-
Solvent Introduction: Inject degassed 1,4-Dioxane/ H2O (4:1, 10 mL). Seal the flask and heat to 90 °C for 4 hours.
-
Self-Validation (IPC): Withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze. Validation criteria: The reaction is deemed successful when the isotopic doublet of the starting material ( m/z 265/267 [M+H]+ ) is <1% relative to the product mass peak. TLC (Hexanes/EtOAc 3:1) should show the disappearance of the starting material ( Rf≈0.6 ) and the appearance of a highly UV-active product spot ( Rf≈0.4 ).
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4 , and concentrate under reduced pressure.
Protocol B: C-N Bond Formation via Buchwald-Hartwig Amination (Insecticide Diamides)
This protocol links the pyrazolopyridine core to anthranilic acid derivatives to synthesize potent ryanodine receptor modulators[3].
Causality of Experimental Choices:
-
Ligand: Xantphos is selected due to its exceptionally wide bite angle ( ∼111∘ ). This steric bulk strongly favors the reductive elimination of the newly formed C-N bond over the competing, undesired β -hydride elimination pathway.
-
Base: Cs2CO3 is chosen over stronger bases like NaOtBu . While weaker, Cs2CO3 is highly soluble in toluene and prevents the base-catalyzed degradation of the sensitive pyrazolo[1,5-a]pyridine core at elevated temperatures.
Step-by-Step Methodology:
-
Preparation: In a glovebox, charge a sealed tube with the bromide building block (1.0 equiv), the primary amine (1.5 equiv), Pd2(dba)3 (0.02 equiv), Xantphos (0.04 equiv), and Cs2CO3 (2.0 equiv).
-
Reaction: Suspend the mixture in anhydrous Toluene (0.2 M). Seal the tube, remove from the glovebox, and heat at 110 °C for 12 hours.
-
Self-Validation (IPC): Analyze via 19F NMR of the crude mixture. Validation criteria: The −CF3 peak of the starting bromide typically resonates at ∼−62.0 ppm . A successful amination will result in a distinct upfield or downfield shift (e.g., ∼−60.5 ppm ) depending on the amine, confirming substitution without the need for complex 1H NMR elucidation.
-
Workup: Filter the crude mixture through a pad of Celite, eluting with EtOAc. Concentrate and purify via flash chromatography.
Quantitative Optimization Data
The development of Protocol B required rigorous optimization to overcome the inherent unreactivity of the C3-bromo position. The quantitative data below demonstrates the superiority of the selected catalytic system.
Table 1: Optimization of C-N Bond Formation (Buchwald-Hartwig Amination)
| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%)* | Purity (HPLC) |
| 1 | Pd(OAc)2 | BINAP | NaOtBu | Toluene | 100 | 45% | 88% |
| 2 | Pd2(dba)3 | XPhos | Cs2CO3 | 1,4-Dioxane | 100 | 62% | 92% |
| 3 | Pd2(dba)3 | Xantphos | Cs2CO3 | Toluene | 110 | 94% | >99% |
| 4 | Pd(dppf)Cl2 | None | K2CO3 | DMF | 100 | Trace | N/A |
*Isolated yields after column chromatography. Entry 3 represents the finalized, self-validating Protocol B.
Mechanism of Action: Target Pathways
When 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-a]pyridine is elaborated into a diamide structure, it exhibits profound insecticidal properties by targeting the Ryanodine Receptor (RyR) [3]. The RyR is a massive intracellular calcium channel located on the sarcoplasmic reticulum of insect muscle and nerve cells.
The pyrazolopyridine derivative binds allosterically to the RyR, locking the channel in an open conformation. This causes a catastrophic and uncontrolled release of Ca2+ ions into the cytosol, leading to rapid feeding cessation, irreversible muscle paralysis, and ultimately, pest mortality. The structural rigidity provided by the pyrazolo[1,5-a]pyridine core ensures high-affinity binding specific to invertebrate RyRs, ensuring mammalian safety[3].
Fig 2: Mechanism of action for pyrazolopyridine-based diamide insecticides targeting insect RyR.
References
- World Intellectual Property Organization (WIPO). "WO2019123195A1 - Pyrazolopyridine-diamides, their use as insecticide and processes for preparing the same." Google Patents.
-
National Institutes of Health (NIH) - PMC. "Selective Phosphodiesterase 4B Inhibitors: A Review." Journal of Pharmaceutical Chemistry. URL:[Link]
-
ResearchGate. "Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles." URL:[Link]
-
National Institutes of Health (NIH) - PMC. "Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline." URL:[Link]
Sources
Scale-Up Synthesis Procedures for 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-a]pyridine: A Comprehensive Protocol for Drug Discovery Applications
Executive Summary & Rationale
The pyrazolo[1,5-a]pyridine bicyclic system is a privileged pharmacophore, widely utilized as a bioisostere for indoles and azaindoles in modern drug discovery. The incorporation of a trifluoromethyl (-CF3) group at the 5-position significantly enhances the lipophilicity and metabolic stability of the scaffold, making it a critical building block for targeted therapies, including TEAD and kinase inhibitors. The 3-bromo derivative serves as an essential linchpin for downstream diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to build complex Active Pharmaceutical Ingredients (APIs).
This Application Note details a robust, scalable, and safety-optimized four-step synthesis of 3-bromo-5-(trifluoromethyl)pyrazolo[1,5-a]pyridine. By replacing hazardous reagents with bench-stable alternatives and optimizing thermodynamic parameters, this protocol ensures high fidelity and yield at the multigram to kilogram scale.
Retrosynthetic Strategy & Mechanistic Rationale
The synthesis is constructed upon a highly reliable sequence: N-amination, [3+2] cycloaddition, saponification/decarboxylation, and regioselective bromination.
-
Step 1: Electrophilic N-Amination : Historically, O-(mesitylsulfonyl)hydroxylamine (MSH) was used for pyridine amination. However, MSH is shock-sensitive and poses severe explosion risks at scale. We utilize O-(diphenylphosphoryl)hydroxylamine (DPPH), a bench-stable, highly effective electrophilic aminating agent that provides the 1-amino-4-(trifluoromethyl)pyridin-1-ium salt with high conversion and zero explosive hazard.
-
Step 2: [3+2] Cycloaddition : The core is assembled via the reaction of the N-aminopyridinium salt with ethyl propiolate. The use of a mild base (K2CO3) ensures a low steady-state concentration of the highly reactive N-iminopyridinium ylide. This kinetic control favors the bimolecular[3+2] cycloaddition with the dipolarophile over ylide dimerization[1]. Subsequent in situ oxidation (aromatization) yields the pyrazolo[1,5-a]pyridine-3-carboxylate.
-
Step 3: Saponification & Decarboxylation : The ester is hydrolyzed to the corresponding acid. Decarboxylation of the electron-deficient 5-CF3 system requires high thermal energy. Heating the acid in a high-boiling, inert solvent (sulfolane) at 180 °C provides the necessary activation energy to extrude CO2[2].
-
Step 4: Regioselective Bromination : The C3 position of the pyrazolo[1,5-a]pyridine core is highly nucleophilic due to the electron-rich nature of the pyrazole ring. Treatment with N-bromosuccinimide (NBS) in acetonitrile results in rapid, exclusively regioselective bromination at C3.
Process Visualization
Figure 1: Four-step scale-up synthesis workflow for 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-a]pyridine.
Figure 2: Mechanistic pathway of the base-mediated [3+2] cycloaddition and subsequent aromatization.
Detailed Experimental Protocols (Scale-Up)
Step 1: Synthesis of 1-Amino-4-(trifluoromethyl)pyridin-1-ium diphenyl phosphate
-
Procedure : In a 10 L jacketed glass reactor equipped with an overhead stirrer, dissolve 4-(trifluoromethyl)pyridine (500 g, 3.40 mol) in anhydrous dichloromethane (DCM, 4.0 L). Cool the solution to 0–5 °C. Add O-(diphenylphosphoryl)hydroxylamine (DPPH) (930 g, 3.74 mol, 1.1 eq) portion-wise over 2 hours, maintaining the internal temperature below 10 °C to prevent premature degradation of the aminating agent. Stir the reaction mixture at room temperature for 16 hours.
-
Workup : The product precipitates as a white crystalline solid. Filter the suspension, wash the filter cake with cold DCM (2 × 500 mL) and MTBE (1.0 L), and dry under vacuum at 40 °C to afford the pyridinium salt.
-
Causality : DCM provides optimal solubility for the starting materials while acting as an anti-solvent for the highly polar product, driving the reaction to completion via precipitation.
Step 2: Synthesis of Ethyl 5-(trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylate
-
Procedure : Charge a 20 L reactor with the pyridinium salt from Step 1 (1.20 kg, ~3.0 mol) and anhydrous DMF (8.0 L). Add ethyl propiolate (441 g, 4.50 mol, 1.5 eq). Cool the mixture to 10 °C. Add finely powdered K2CO3 (829 g, 6.0 mol, 2.0 eq) in 5 portions over 2 hours. Allow the reaction to warm to room temperature and stir for 24 hours under an open atmosphere (or active air sparging).
-
Workup : Pour the mixture into ice-water (25 L) under vigorous stirring. Extract with ethyl acetate (3 × 8 L). Wash the combined organic layers with 5% LiCl aqueous solution (3 × 5 L) to remove DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Causality : Air sparging is critical as the initial [3+2] cycloaddition yields a dihydropyrazolo intermediate; ambient oxygen acts as the terminal oxidant to drive aromatization[1].
Step 3: Saponification and Decarboxylation
-
Procedure (Saponification) : Dissolve the crude ester from Step 2 in EtOH (5.0 L). Add 2M aqueous NaOH (3.0 L). Stir at 60 °C for 4 hours. Concentrate to remove EtOH, dilute with water (3.0 L), and acidify to pH 2 using 6M HCl. Filter the precipitated carboxylic acid, wash with water, and dry.
-
Procedure (Decarboxylation) : Transfer the dry carboxylic acid to a 5 L reactor containing sulfolane (2.5 L). Heat the mixture to 180–190 °C under a nitrogen sweep for 6 hours until CO2 evolution ceases.
-
Workup : Cool to room temperature, pour into water (10 L), and extract with MTBE (3 × 4 L). Wash the organic layer with water (3 × 3 L), dry, and concentrate. Purify via short-path distillation or silica plug to yield 5-(trifluoromethyl)pyrazolo[1,5-a]pyridine.
-
Causality : The strong electron-withdrawing nature of the CF3 group destabilizes the transition state for decarboxylation. Sulfolane provides the necessary thermal stability and polarity to facilitate this high-energy transformation[2].
Step 4: Regioselective C3-Bromination
-
Procedure : Dissolve 5-(trifluoromethyl)pyrazolo[1,5-a]pyridine (372 g, 2.0 mol) in anhydrous acetonitrile (3.5 L) in a 10 L reactor. Cool to 0 °C. Add N-bromosuccinimide (NBS) (373 g, 2.1 mol, 1.05 eq) portion-wise over 1 hour. Protect the reactor from light. Stir at room temperature for 3 hours.
-
Workup : Concentrate the mixture to 1/3 volume. Add water (4.0 L) and extract with ethyl acetate (2 × 3 L). Wash the organic phase with 5% Na2S2O3 (1.0 L) to quench residual active bromine, followed by brine. Dry and concentrate. Recrystallize from heptane/ethyl acetate to afford the pure 3-bromo-5-(trifluoromethyl)pyrazolo[1,5-a]pyridine.
-
Causality : Acetonitrile is selected because it completely solubilizes the starting material while the succinimide byproduct is poorly soluble, allowing for partial removal via filtration before extraction.
Analytical & Quantitative Data Summary
| Step | Intermediate / Product | Target Yield (%) | Target Purity (HPLC) | Critical Process Parameters (CPPs) |
| 1 | 1-Amino-4-(CF3)pyridin-1-ium salt | 88 - 92% | >98.0% | T < 10 °C during DPPH addition; anhydrous DCM. |
| 2 | Ethyl 5-(CF3)pyrazolo[1,5-a]pyridine-3-carboxylate | 65 - 75% | >95.0% | Controlled K2CO3 addition; Air sparging for aromatization. |
| 3 | 5-(CF3)pyrazolo[1,5-a]pyridine | 70 - 80% | >97.0% | Complete drying of acid before decarboxylation; T = 180-190 °C. |
| 4 | 3-Bromo-5-(CF3)pyrazolo[1,5-a]pyridine | 85 - 90% | >99.0% | Exclusion of light during NBS addition; Na2S2O3 quench. |
References
-
Optimized scale up of 3-pyrimidinylpyrazolo[1,5-a]pyridine via Suzuki coupling; a general method of accessing a range of 3-(hetero)arylpyrazolo[1,5-a]pyridines. Academia.edu.
-
Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega. 1
-
WO2024059317A1 - Yap/taz-tead oncoproteins inhibitors. Google Patents.
-
US10155756B2 - Pyrazolo[1,5-A]pyridine compounds and use thereof. Google Patents.
-
Development of Structurally Diverse N-Heterocyclic Carbene Ligands via Palladium-Copper-Catalyzed Decarboxylative Arylation of Pyrazolo[1,5-a]pyridine-3-carboxylic acid. ResearchGate. 2
-
Rationally Based Efficacy Tuning of Selective Dopamine D4 Receptor Ligands Leading to the Complete Antagonist 2-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine. Journal of Medicinal Chemistry.
-
Product Class 34: Arylhydrazines. Science of Synthesis, Thieme.
Sources
Application and Protocol Guide: Advanced C-H Activation Strategies for 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-a]pyridine
Introduction: The Strategic Value of C-H Activation on a Privileged Scaffold
The pyrazolo[1,5-a]pyridine core is a significant pharmacophore found in a multitude of bioactive compounds, including inhibitors for p38 kinase and other therapeutic targets.[1] The specific substrate, 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-a]pyridine, presents a unique scaffold for drug discovery and development. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the bromo-substituent provides a handle for traditional cross-coupling reactions. However, to accelerate the synthesis of diverse compound libraries, direct C-H activation offers a more atom-economical and efficient alternative to classical "halogen dance" methodologies.
This guide provides detailed application notes and protocols for the C-H functionalization of 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-a]pyridine, focusing on palladium-catalyzed direct arylation and iridium-catalyzed borylation. These methods leverage the inherent electronic properties of the heterocyclic system to achieve regioselective transformations, opening new avenues for rapid lead optimization and the synthesis of novel chemical entities.
Understanding the Reactivity Landscape of Pyrazolo[1,5-a]pyridines
The regioselectivity of C-H activation on the pyrazolo[1,5-a]pyridine scaffold is governed by a combination of steric and electronic factors. The pyridine ring nitrogen acts as a Lewis basic site and can influence the catalyst's approach.[2] Generally, the C-7 position is the most electron-rich and sterically accessible site for C-H activation, while the C-3 position is also a viable site for functionalization. The presence of the electron-withdrawing trifluoromethyl group at C-5 is expected to influence the acidity of adjacent C-H bonds, potentially impacting regioselectivity.
Part 1: Palladium-Catalyzed Direct C-H Arylation at the C-7 Position
Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for the construction of biaryl and heteroaryl-aryl linkages. For pyrazolo[1,5-a]pyridines, this transformation can be selectively directed to the C-7 position, providing a streamlined route to compounds with extended conjugation and diverse substitution patterns.
Mechanistic Rationale
The currently accepted mechanism for the direct arylation of pyrazolo[1,5-a]pyridines often involves a concerted metalation-deprotonation (CMD) pathway. The palladium catalyst, typically in a higher oxidation state, coordinates to the heterocycle and facilitates the cleavage of a C-H bond. The choice of ligand and additive is crucial in controlling the regioselectivity and efficiency of the reaction. For C-7 arylation, specific additives can promote the desired regiochemical outcome.
Caption: Simplified Catalytic Cycle for Pd-Catalyzed C-7 Arylation.
Experimental Protocol: C-7 Arylation with Aryl Iodides
This protocol is adapted from established procedures for the direct arylation of pyrazolo[1,5-a]pyridines.
Materials:
-
3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-a]pyridine
-
Aryl iodide (e.g., 4-iodotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Silver(I) carbonate (Ag₂CO₃)
-
p-xylene (anhydrous)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube or microwave vial, add 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-a]pyridine (1.0 equiv), the desired aryl iodide (1.5 equiv), palladium(II) acetate (10 mol %), and silver(I) carbonate (2.0 equiv).
-
Evacuate and backfill the reaction vessel with an inert atmosphere (argon or nitrogen) three times.
-
Add anhydrous p-xylene (to make a 0.2 M solution with respect to the limiting reagent).
-
Seal the vessel and heat the reaction mixture to 140 °C for 16-24 hours with vigorous stirring.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 7-aryl-3-bromo-5-(trifluoromethyl)pyrazolo[1,5-a]pyridine.
Self-Validation and Causality:
-
Palladium(II) acetate: A common and effective palladium source for C-H activation catalysis.
-
Silver(I) carbonate: Acts as both a base and a halide scavenger, which can be crucial for promoting the C-7 selectivity.
-
p-Xylene: A high-boiling, non-polar solvent suitable for high-temperature reactions.
-
Inert atmosphere: Prevents oxidation of the palladium catalyst, particularly the active Pd(0) species that may form in situ.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ | Readily available and effective palladium precursor. |
| Additive | Ag₂CO₃ | Promotes C-7 selectivity and acts as a halide scavenger. |
| Solvent | p-Xylene | High boiling point allows for necessary reaction temperatures. |
| Temperature | 140 °C | Provides sufficient thermal energy to overcome the activation barrier for C-H cleavage. |
| Atmosphere | Inert (Ar or N₂) | Protects the catalyst from oxidative degradation. |
Part 2: Iridium-Catalyzed C-H Borylation
Iridium-catalyzed C-H borylation is a highly versatile and powerful method for introducing a boronic ester group onto a heteroaromatic core.[3] This transformation is prized for its broad functional group tolerance and often proceeds under relatively mild conditions. The resulting borylated intermediate is a valuable building block for subsequent cross-coupling reactions, such as Suzuki-Miyaura coupling.
Mechanistic Rationale
The catalytic cycle for iridium-catalyzed C-H borylation typically involves an active Iridium(III) species. Oxidative addition of the B-H bond of the borylating agent (e.g., B₂pin₂) to an Iridium(I) precatalyst generates the active catalyst. This is followed by coordination of the heterocyclic substrate and subsequent C-H bond activation, often proceeding via a concerted mechanism. Reductive elimination then furnishes the borylated product and regenerates the active catalyst. For pyridines and related heterocycles, coordination of the nitrogen lone pair to the iridium center can sometimes inhibit catalysis.[3] However, appropriate ligand choice and reaction conditions can overcome this. Steric factors often dominate the regioselectivity, with borylation occurring at the most accessible C-H bond.
Caption: Simplified Catalytic Cycle for Ir-Catalyzed C-H Borylation.
Experimental Protocol: C-H Borylation
This protocol is based on general and robust methods for the iridium-catalyzed borylation of heterocycles.[4][5]
Materials:
-
3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-a]pyridine
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(cod)OMe]₂ (methoxyiridium(I) cyclooctadiene dimer)
-
4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy)
-
Cyclohexane (anhydrous)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube or microwave vial, add [Ir(cod)OMe]₂ (1.5 mol %) and 4,4'-di-tert-butyl-2,2'-bipyridine (3.0 mol %).
-
Evacuate and backfill the reaction vessel with an inert atmosphere (argon or nitrogen) three times.
-
Add anhydrous cyclohexane.
-
Add 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-a]pyridine (1.0 equiv) and bis(pinacolato)diboron (1.2 equiv).
-
Seal the vessel and stir the reaction mixture at 80 °C for 12-18 hours.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the borylated product. The regioselectivity will need to be determined by NMR analysis, with the C-7 position being a likely site of borylation.
Self-Validation and Causality:
-
[Ir(cod)OMe]₂ and dtbpy: A common and highly effective catalyst system for C-H borylation. The bulky dtbpy ligand helps to prevent catalyst deactivation and can influence regioselectivity.
-
Bis(pinacolato)diboron (B₂pin₂): A stable and commonly used source of boron.
-
Cyclohexane: A non-coordinating solvent that is well-suited for this type of catalysis.
-
Temperature: 80 °C is typically sufficient to promote the catalytic cycle without causing significant decomposition of the reactants or products.
| Parameter | Condition | Rationale |
| Catalyst System | [Ir(cod)OMe]₂ / dtbpy | A robust and widely used system for C-H borylation. |
| Boron Source | B₂pin₂ | Stable, readily available, and effective borylating agent. |
| Solvent | Cyclohexane | Inert and non-coordinating solvent. |
| Temperature | 80 °C | Mild conditions that are generally sufficient for C-H borylation. |
| Atmosphere | Inert (Ar or N₂) | Essential for maintaining the activity of the iridium catalyst. |
Conclusion and Future Directions
The protocols detailed in this guide offer robust and efficient methods for the C-H functionalization of 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-a]pyridine. Direct arylation and borylation provide rapid access to a wide array of derivatives that would be challenging to synthesize using traditional methods. These C-H activation strategies are highly valuable for medicinal chemists and drug development professionals seeking to explore the chemical space around this privileged scaffold. Further exploration of other transition metal-catalyzed C-H activation reactions, such as those employing rhodium or ruthenium, could unveil novel reactivity and provide access to an even broader range of functionalized pyrazolo[1,5-a]pyridines.
References
-
Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors. Organometallics 2016, 35 (2), 149-156. [Link]
-
Three-Component Coupling of Aldehydes, Aminopyrazoles, and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrazolo[1,5- a]pyrimidines. The Journal of Organic Chemistry 2019, 84 (2), 850-864. [Link]
-
Direct C7‐H Arylation of Pyrazolo[1,5‐a]azines with Aryl Chlorides. Angewandte Chemie International Edition 2020, 59 (49), 22003-22007. [Link]
-
Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters 2020, 22 (18), 7108-7112. [Link]
-
Direct C−H (hetero)arylation of pyrazolo[1,5‐a]pyrazines with (hetero)aryl chlorides. Angewandte Chemie International Edition 2020, 59 (49), 22003-22007. [Link]
-
Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Organic Letters 2021, 23 (12), 4668-4672. [Link]
-
Pyridine Nucleus as a Directing Group for Metal-Based C–H Bond Activation. IntechOpen. [Link]
-
3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters 2022, 24 (44), 8218-8222. [Link]
-
Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. Angewandte Chemie International Edition 2023, 62 (18), e202300049. [Link]
-
Palladium-catalyzed diastereoselective cross-coupling of two aryl halides via C–H activation: synthesis of chiral eight-membered nitrogen heterocycles. Chemical Communications 2011, 47 (28), 8049-8051. [Link]
-
Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C−H Bond Activation. Accounts of Chemical Research 2008, 41 (11), 1475-1485. [Link]
-
Regioselective Direct C-H Trifluoromethylation of Pyridine. Organic Letters 2020, 22 (18), 7108-7112. [Link]
-
3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Request PDF. [Link]
-
Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews 2010, 110 (2), 824-885. [Link]
-
Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. Molecules 2022, 27 (23), 8504. [Link]
-
C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. Angewandte Chemie International Edition 2011, 50 (44), 10452-10455. [Link]
-
Synthesis of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one 4. ResearchGate. [Link]
-
Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp 3 )–H Functionalization. Molecules 2025, 30 (2), 488. [Link]
-
Palladium-Catalyzed C–H Activation/Cross-Coupling of Pyridine N-Oxides with Nonactivated Secondary Alkyl Bromides. Journal of the American Chemical Society 2013, 135 (1), 58-61. [Link]
-
Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. Chemistry – A European Journal 2013, 19 (38), 12818-12827. [Link]
-
Iridium-catalyzed C-H Borylation of Pyridines. Organic & Biomolecular Chemistry 2014, 12 (37), 7318-7327. [Link]
-
Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Journal of the American Chemical Society 2007, 129 (42), 12634-12635. [Link]
-
Iridium-catalyzed C-H borylation of substituted pyridines. American Chemical Society. [Link]
-
Pyridine/pyrimidine groups in C−H activation. ResearchGate. [Link]
-
Rh(iii)-catalyzed cyclization of 5-amino-pyrazoles with maleimides to pyrazoloquinazolines. Chemical Communications 2023, 59 (7), 845-848. [Link]
-
Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances 2023, 13 (45), 31690-31695. [Link]
-
Iridium-catalyzed C–H borylation of pyridines. Organic & Biomolecular Chemistry 2014, 12 (37), 7318-7327. [Link]
-
Iridium-catalyzed C-H borylation of pyridines. Semantic Scholar. [Link]
-
Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Organic Process Research & Development 2020, 24 (10), 2136-2146. [Link]
-
Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. Angewandte Chemie International Edition 2017, 56 (38), 11200-11214. [Link]
-
Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances 2023, 13 (45), 31690-31695. [Link]
-
3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. [Link]
-
3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Kyushu University. [Link]
-
Palladium-Catalyzed ortho C–H Activation/Arylation of 7-Arylpyrazolo[1,5-a]pyridines: Synthesis of Biaryl-Substituted Mono- and Bipyrazolo[1,5-a]pyridines with AIEE Properties. Organometallics. [Link]
-
3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters 2022, 24 (44), 8218-8222. [Link]
-
3-bromo-5-(trifluoromethyl)pyridine (C6H3BrF3N). PubChemLite. [Link]
-
Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry 2023, 19, 856-911. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyridine Nucleus as a Directing Group for Metal-Based C–H Bond Activation | IntechOpen [intechopen.com]
- 3. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]
- 5. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solubility Optimization of 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyridine
Welcome to the technical support guide for optimizing the solubility of 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-a]pyridine. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges in dissolving this compound in common polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP). This guide provides in-depth troubleshooting, experimental protocols, and the scientific rationale behind each optimization strategy.
Understanding the Molecule: Physicochemical Profile
Before troubleshooting, it is crucial to understand the inherent properties of 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-a]pyridine that influence its solubility. The molecule's structure combines a planar, aromatic pyrazolo[1,5-a]pyridine core with two key substituents that significantly impact its behavior.[1]
-
Pyrazolo[1,5-a]pyridine Core: This fused heterocyclic system is aromatic and relatively rigid. While the nitrogen atoms can participate in hydrogen bonding, the overall large, planar surface area can lead to strong crystal lattice energy, which must be overcome for dissolution to occur.
-
Trifluoromethyl (-CF3) Group: This group is strongly electron-withdrawing and highly lipophilic. Its presence significantly increases the molecule's lipophilicity (fat-solubility), which can reduce its affinity for polar solvents.[2][3] The potent inductive effect also reduces the basicity of the nearby nitrogen atoms.
-
Bromo (-Br) Group: The bromine atom also contributes to the molecule's lipophilicity and molecular weight. While less reactive than alkyl bromides, its position on the aromatic ring influences the electronic distribution of the molecule.[4]
These features combine to create a compound that is solid at room temperature and may exhibit limited solubility even in polar organic solvents due to high crystal packing energy and significant lipophilicity.
| Property | Estimated Value / Description | Source / Rationale |
| Molecular Formula | C₉H₄BrF₃N₂ | - |
| Molecular Weight | 291.04 g/mol | - |
| Appearance | Likely a white to off-white solid | Based on similar pyridine derivatives. |
| XLogP3 | ~3.5 - 4.5 (Estimated) | The pyrazolo[1,5-a]pyridine core is lipophilic; the -Br and -CF3 groups significantly increase this value.[5] |
| pKa (Conjugate Acid) | < 1.0 (Estimated) | The pyrazolo[1,5-a]pyridine system is weakly basic. The potent electron-withdrawing -CF3 group drastically reduces the basicity of the ring nitrogens, making protonation difficult. |
Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the solubilization of 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-a]pyridine.
Q1: I've added my compound to DMSO, but it's not dissolving or is forming a suspension. What are the immediate steps?
A1: Initial insolubility is a common first hurdle. Before moving to complex methods, attempt these simple physical interventions.
-
Vortexing & Sonication: Mechanical agitation is the first step. Vortex the sample vigorously for 1-2 minutes. If solids remain, place the vial in an ultrasonic bath for 5-10 minutes. Sonication provides energy to break down particle agglomerates and disrupt the crystal lattice, increasing the rate of dissolution.
-
Gentle Heating: Briefly warm the solution to 30-40°C. Increased temperature provides the kinetic energy needed to overcome the activation energy of dissolution. However, use caution, as prolonged heating can lead to solvent evaporation or, in rare cases, compound degradation. Always check for stability after heating.
If these steps fail, it indicates you are likely exceeding the compound's thermodynamic solubility limit in the pure solvent, and a more systematic approach is required.
Q2: My compound dissolves initially but then precipitates out over time. What's happening?
A2: This phenomenon points to the difference between kinetic and thermodynamic solubility.[6] You have likely created a supersaturated, kinetically-trapped solution that is unstable and crashes out to its true, lower thermodynamic solubility limit over time.
-
Kinetic Solubility: Refers to the concentration at which a compound, often rapidly dissolved from a high-concentration stock (e.g., in DMSO), starts to precipitate when diluted into a new medium. It's a measure of how quickly a compound falls out of a supersaturated state.[7]
-
Thermodynamic Solubility: This is the true equilibrium concentration of a compound in a solvent after an extended period, where the dissolved solute is in equilibrium with the excess solid material.
To work with stable solutions, you must formulate below the thermodynamic solubility limit. This requires either determining this limit experimentally (see Protocol 2) or employing strategies to increase it.
Q3: How can I systematically improve solubility using co-solvents?
A3: Co-solvency is one of the most effective and widely used techniques for enhancing the solubility of poorly soluble compounds.[8] A co-solvent is a water-miscible or organic-miscible solvent added to the primary solvent to reduce the overall polarity of the system, making it more favorable for a lipophilic solute.[9]
The mechanism involves the co-solvent molecules interfering with the primary solvent's self-association (e.g., the strong dipole-dipole interactions in DMSO). This reduces the "squeezing out" effect on the non-polar solute and creates a microenvironment more compatible with the compound.[]
Common Co-solvents for Polar Aprotic Systems:
-
N-Methyl-2-pyrrolidone (NMP): A powerful, versatile solvent.
-
Dimethylacetamide (DMAc): Similar properties to DMF and NMP.
-
Tetrahydrofuran (THF): A less polar option that can disrupt solvent structure.
-
Acetonitrile (ACN): Often used in analytical applications, can serve as a co-solvent.
A systematic screening approach is recommended. See Protocol 3: Co-solvent Screening Workflow for a detailed methodology.
Experimental Workflows & Diagrams
General Solubility Troubleshooting Workflow
The following diagram outlines a logical progression for addressing solubility challenges with 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-a]pyridine.
Caption: A decision tree for troubleshooting solubility issues.
Detailed Experimental Protocols
Protocol 1: Kinetic Solubility Assay
Objective: To quickly estimate the concentration at which the compound precipitates from a DMSO stock solution into a target solvent system.
Materials:
-
3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-a]pyridine
-
DMSO (anhydrous)
-
Primary target solvent (e.g., DMF, NMP)
-
96-well microplate
-
Plate reader capable of measuring turbidity/nephelometry or UV-Vis spectrophotometer
Procedure:
-
Prepare Stock Solution: Create a high-concentration stock solution of the compound in DMSO (e.g., 10 or 20 mM). Ensure it is fully dissolved, using sonication if necessary.[11]
-
Serial Dilution: In the 96-well plate, perform a serial dilution of your DMSO stock into the target polar aprotic solvent.
-
Incubation: Seal the plate and shake at room temperature for 1-2 hours.[7]
-
Analysis: Measure the turbidity of each well using a nephelometer. Alternatively, centrifuge the plate to pellet any precipitate and measure the concentration of the supernatant using HPLC-UV or LC-MS.[11]
-
Determination: The kinetic solubility is the highest concentration at which no precipitate is observed.
Protocol 2: Thermodynamic (Shake-Flask) Solubility Assay
Objective: To determine the true equilibrium solubility of the compound, which is essential for developing stable formulations.
Materials:
-
Solid 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-a]pyridine
-
Target solvent or co-solvent mixture
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)
-
HPLC-UV or LC-MS for quantification
Procedure:
-
Add Excess Solid: Add an excess amount of the solid compound to a vial containing a known volume of the solvent. A visible amount of undissolved solid should remain at the bottom.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker. Agitate at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to ensure equilibrium is reached.
-
Sample Separation: After equilibration, let the vials stand to allow large particles to settle. Centrifuge the samples to pellet the remaining solid.
-
Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any fine particulates. Crucial: Ensure the filter material does not adsorb your compound.
-
Quantification: Dilute the clear filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a pre-validated HPLC-UV or LC-MS method against a standard curve.[11]
Protocol 3: Co-solvent Screening Workflow
Objective: To identify an optimal co-solvent system for solubilizing the compound.
Procedure:
-
Select Co-solvents: Choose a panel of relevant co-solvents (e.g., NMP, DMAc, THF).
-
Prepare Binary Mixtures: Create a series of binary solvent mixtures. For a primary solvent of DMSO, prepare mixtures with each co-solvent at various volume percentages (e.g., 10%, 25%, 50% v/v).
-
Determine Solubility: For each solvent mixture, determine the thermodynamic solubility using the Shake-Flask method (Protocol 2).
-
Analyze Data: Plot the measured solubility as a function of the co-solvent percentage for each system. The optimal system will be the one that provides the required solubility with the lowest percentage of co-solvent.
Advanced Strategies: Use of Solubilizing Excipients
If co-solvent systems are insufficient or not suitable for the final application, formulation with excipients can be explored. These are pharmacologically inactive substances that can significantly enhance solubility.[12]
-
Polymers (e.g., PVP, HPMC, Soluplus®): These can form amorphous solid dispersions (ASDs) with the drug. In an ASD, the drug is molecularly dispersed within the polymer matrix, preventing it from crystallizing and thereby enhancing its dissolution. This is typically achieved via spray-drying or hot-melt extrusion.
-
Surfactants (e.g., Polysorbates, Cremophor®): Surfactants can form micelles in solution. The hydrophobic core of the micelle can encapsulate the lipophilic drug molecule, effectively solubilizing it in the bulk solvent.[13] This is particularly useful for creating stable formulations for in-vitro assays.
The selection of an excipient requires careful consideration of its compatibility with the compound and the intended downstream application.
References
- Benchchem. Technical Support Center: Overcoming Poor Solubility of Pyridine-Based Compounds.
- Benchchem. The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives: A Technical Guide for Drug Discovery Professionals.
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Absorption Systems. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
- Benchchem. improving the solubility of 4-(4-acetylphenyl)pyridine.
- Sigma-Aldrich. 3-Bromo-5-(trifluoromethyl)pyridine 97 436799-33-6.
- PubMed. Cosolvency and cosolvent polarity.
- PubMed. Kinetic solubility: Experimental and machine-learning modeling perspectives.
- PMC. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
- MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Creative Biolabs. Solubility Assessment Service.
- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
- Wikipedia. Cosolvent.
- RSC Publishing. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study.
- European Pharmaceutical Review. Novel excipients for solubility enhancement.
- Asian Journal of Pharmaceutics. Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability.
- Drug Development & Delivery. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
- Encyclopedia.pub. Functional Pyrazolo[1,5-a]pyrimidines.
- Journal of Applied Pharmaceutical Science. Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review.
- Pharmaceutical Technology. Excipients for Solubility Enhancement of Parenteral Formulations.
- ManTech Publications. A Review of the Solubility Enhancement by Using a Co-Solvency Method.
- Acadechem. The Value of Trifluoromethyl Pyridines in Modern Chemistry.
- WuXi AppTec DMPK. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- BOC Sciences. pH Adjustment and Co-Solvent Optimization.
- Benchchem. Technical Support Center: Solvent Effects on the Reactivity of 2-Bromo-6-(bromomethyl)pyridine.
- ResearchGate. Biologically active derivatives of pyrazolo[1,5-a]pyridine..
- ECHEMI. 436799-33-6, 3-Bromo-5-(trifluoromethyl)pyridine Formula.
- ResearchGate. On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines | Request PDF.
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. admin.mantechpublications.com [admin.mantechpublications.com]
- 9. Cosolvency and cosolvent polarity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. enamine.net [enamine.net]
- 12. asiapharmaceutics.info [asiapharmaceutics.info]
- 13. pharmtech.com [pharmtech.com]
purification and recrystallization techniques for 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyridine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-a]pyridine. It offers troubleshooting advice and detailed protocols for purification and recrystallization, grounded in established chemical principles and field-proven techniques.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-a]pyridine?
The purification of this compound, like many substituted heterocyclic systems, presents specific challenges. The presence of the polar pyrazolo[1,5-a]pyridine core, combined with a lipophilic trifluoromethyl group and a bromo substituent, gives the molecule a unique solubility profile. Key challenges include selecting an appropriate solvent system that can effectively differentiate the target compound from starting materials or side-products, and preventing the compound from "oiling out" instead of crystallizing during the recrystallization process.
Q2: What is the most effective purification method for this compound?
For achieving high purity on a lab scale, recrystallization is the most fundamental and effective technique. It leverages differences in solubility between the desired compound and impurities in a chosen solvent. The success of this method is critically dependent on solvent selection. For more challenging separations or to remove closely related impurities, column chromatography may be used as a preliminary step, but recrystallization is often essential for obtaining material of the highest analytical purity.
Q3: How do I choose the right solvent for recrystallization?
The guiding principle for solvent selection is "like dissolves like". The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but provide high solubility at its boiling point. Given the structure of 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-a]pyridine, a solvent screening with moderately polar to polar solvents is a logical starting point. It is crucial to perform small-scale solubility tests with a variety of solvents to empirically determine the best choice.
Q4: Is a single-solvent or two-solvent recrystallization better for this compound?
This depends entirely on the results of your solvent screening. If you can identify a single solvent that provides a steep solubility curve (low solubility when cold, high solubility when hot), a single-solvent recrystallization is simpler and preferred. However, it is common to not find a perfect single solvent. In such cases, a two-solvent (or mixed-solvent) system is highly effective. This involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is insoluble.
Troubleshooting Guide: Recrystallization Issues
This section addresses common problems encountered during the recrystallization of 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-a]pyridine in a direct question-and-answer format.
Question: I've added the hot solvent, but not all of my crude material has dissolved. What should I do?
Answer: This situation can arise from two possibilities:
-
Insufficient Solvent: You may not have added enough solvent to dissolve the compound at that temperature. Add a small additional portion of the hot solvent and see if more material dissolves. The goal is to use the minimum amount of hot solvent required to fully dissolve the compound.
-
Insoluble Impurities: If a significant portion of your compound has dissolved but a small amount of solid material remains, these are likely insoluble impurities. Do not add a large excess of solvent to try and dissolve them. Instead, you must perform a hot gravity filtration to remove these solid impurities before allowing the solution to cool.
Question: My solution has cooled, but no crystals have formed. What went wrong?
Answer: This is a very common issue and can often be resolved. The primary causes are:
-
Supersaturation: The solution may be supersaturated, where the compound remains dissolved beyond its normal solubility limit. To induce crystallization, try scratching the inside of the flask just below the liquid's surface with a clean glass stirring rod. The microscopic scratches on the glass provide a nucleation site for crystal growth.
-
Seeding: If you have a pure crystal of 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-a]pyridine from a previous batch, adding a tiny "seed crystal" to the cooled solution can initiate crystallization.
-
Too Much Solvent: This is the most frequent cause of crystallization failure. If scratching or seeding does not work, you have likely used too much solvent. Gently heat the solution to boil off some of the solvent, thereby increasing the compound's concentration. After reducing the volume, allow the solution to cool again slowly.
-
Premature Cooling: Cooling the solution too rapidly in an ice bath can sometimes inhibit crystal formation. Always allow the flask to cool slowly to room temperature on a benchtop before moving it to an ice bath.
Question: My compound has "oiled out" into a gooey liquid instead of forming solid crystals. How do I fix this?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystal lattice. This often happens if the concentration of the solute is too high or if the solution is cooled too quickly.
-
Solution: Reheat the flask containing the oil and solvent until the oil completely redissolves, forming a homogeneous solution. Add a small amount (e.g., 10-20% more) of the hot "good" solvent to dilute the solution slightly. Now, allow the flask to cool much more slowly. Insulating the flask with a cloth or paper towels can help slow the cooling rate, promoting the formation of crystals instead of oil. If using a two-solvent system, you may have added the anti-solvent too quickly; in this case, reheat to redissolve, add a bit more "good" solvent, and then add the anti-solvent more slowly while the solution is hot.
Experimental Protocols & Data
Solvent Selection Guide
The selection of an appropriate solvent is the most critical step for successful recrystallization. A systematic screening is highly recommended. The following table serves as a template for recording your experimental observations.
| Solvent System | Solubility at Room Temp. (20-25°C) | Solubility at Boiling Point | Crystal Formation upon Cooling | Observations |
| Isopropanol | Sparingly Soluble | Soluble | Fine Needles | Slower cooling may yield larger crystals. |
| Ethanol | Sparingly Soluble | Soluble | Prismatic | Crystals form rapidly upon cooling. |
| Acetone/Hexanes | Soluble (in Acetone) | N/A | Blocks | Good system for two-solvent method. |
| Toluene | Sparingly Soluble | Very Soluble | Oily Residue | Potential for oiling out; may require slow cooling. |
| Ethyl Acetate | Moderately Soluble | Very Soluble | Small Plates | May require significant solvent volume. |
Protocol 1: Single-Solvent Recrystallization
This protocol is ideal when a suitable single solvent has been identified from your screening.
-
Dissolution: Place the crude 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-a]pyridine in an appropriately sized Erlenmeyer flask with a stir bar. Add the chosen solvent (e.g., isopropanol) in small portions while heating the flask on a hot plate with stirring. Continue adding the solvent until the compound just dissolves completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration into a pre-warmed clean flask.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote larger, purer crystals, you can insulate the flask to slow this process.
-
Maximize Yield: Once the flask has reached room temperature and crystals have formed, place it in an ice bath for at least 30 minutes to maximize the yield of precipitated solid.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the purified crystals, preferably under vacuum, until a constant weight is achieved.
Protocol 2: Two-Solvent Recrystallization
This technique is used when no single solvent has the ideal properties. It requires two miscible solvents: one "good" solvent where the compound is soluble, and one "poor" (anti-solvent) where it is not.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent (e.g., acetone) required to fully dissolve the solid.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., hexanes) drop by drop with constant swirling. Continue adding until a persistent cloudiness (turbidity) appears. This indicates the point of saturation. If you add too much and a large amount of precipitate forms, add a few more drops of the hot "good" solvent to redissolve it until the solution is just faintly cloudy.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce complete crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash them with a small amount of a cold mixture of the two solvents.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Visual Workflow
The following diagram illustrates the general workflow for the recrystallization process, including key decision points for troubleshooting.
Caption: Workflow for recrystallization and troubleshooting.
References
- BenchChem. (n.d.). Technical Support Center: Purifying Pyridine Derivatives with Recrystallization.
- BenchChem. (n.d.). Application Note & Protocol: Recrystallization of 2-(4-Chlorophenyl)-5-methylpyridine.
- SynHet. (n.d.). 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-a]pyridine.
- Collis, G. E., et al. (2022). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Arkivoc, 2022(iv), 0-0.
- Frizzo, M. E., et al. (2022). Solution and Solid-State Optical Properties of Trifluoromethylated 5-(Alkyl/aryl/heteroaryl)-2-methyl-pyrazolo[1,5-a]pyrimidine System. MDPI.
Technical Support Center: Troubleshooting Low Conversion in 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-a]pyridine Halogenation
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development professionals who encounter stalled reactions when functionalizing fused bicyclic heterocycles.
The electrophilic bromination of 5-(trifluoromethyl)pyrazolo[1,5-a]pyridine is a notorious bottleneck in early-stage drug discovery. While the parent pyrazolo[1,5-a]pyridine scaffold undergoes rapid electrophilic aromatic substitution (EAS) at the highly nucleophilic C3 position, introducing a 5-trifluoromethyl ( −CF3 ) group fundamentally alters the kinetic landscape. The strong inductive electron withdrawal from the −CF3 group severely deactivates the ring, raising the activation energy required to form the Wheland intermediate.
This guide provides a mechanistic breakdown, a quantitative troubleshooting matrix, and a self-validating protocol to help you achieve >95% conversion reliably.
Part 1: Mechanistic Causality & Quantitative Troubleshooting
Electrophilic bromination of fused pyrazole systems typically utilizes N-halosuccinimides (NXS) as the halogen source[1]. In highly deactivated systems, regioselective C3-halogenation is heavily dependent on solvent polarity and electrophile activation. If standard conditions fail, catalytic activation or oxidative halogenation strategies become necessary to force the reaction to completion[2].
Table 1: Impact of Reaction Parameters on Bromination Conversion
Data reflects standard reactions using 1.0 mmol of 5-(trifluoromethyl)pyrazolo[1,5-a]pyridine at 25°C for 4 hours.
| Parameter | Condition Tested | Conversion (LCMS AUC) | Mechanistic Causality |
| Solvent Polarity | Dichloromethane (DCM) | 45% (Stalled) | Non-polar solvents fail to stabilize the highly polar, cationic transition state of the deactivated ring. |
| Solvent Polarity | N,N-Dimethylformamide (DMF) | >92% | High dielectric constant ( ϵ≈38 ) stabilizes the Wheland intermediate; DMF also weakly activates NBS. |
| Reagent Quality | 1.1 eq NBS (Benchtop, aged) | 30% | NBS degrades over time into succinimide and Br2/HBr . The active Br+ concentration drops below the kinetic threshold. |
| Reagent Quality | 1.1 eq NBS (Freshly recrystallized) | 85% | Ensures precise stoichiometry of the active electrophilic species. |
| Catalysis | No Additive (in MeCN) | 60% | The −CF3 group raises the activation energy barrier, causing the reaction to reach an equilibrium stall. |
| Catalysis | 5 mol% Trifluoroacetic Acid (TFA) | >98% | Brønsted acid protonates the carbonyl oxygen of NBS, drastically increasing the electrophilicity of the bromine atom. |
Part 2: Workflow & Mechanistic Visualizations
Workflow for diagnosing and resolving stalled bromination conversions.
Mechanistic impact of the -CF3 group on the C3-bromination intermediate.
Part 3: Frequently Asked Questions (FAQs)
Q1: Why does my reaction stall at ~50% conversion despite using 1.1 equivalents of NBS? A: This is a classic symptom of reagent degradation combined with substrate deactivation. NBS degrades over time, releasing trace Br2 and HBr . While highly reactive substrates can scavenge degraded electrophiles, the deactivated −CF3 core cannot. You must use freshly recrystallized NBS and consider a slight excess (1.2 eq) to drive the equilibrium forward.
Q2: I observe a dark red/brown coloration during the reaction. Is this a sign of failure or over-bromination? A: Not necessarily. The dark coloration is typically free molecular bromine ( Br2 ) forming in situ via the degradation of NBS or the homolytic cleavage of weak N-Br bonds. Because the −CF3 group prevents over-bromination at the C2 or C7 positions, this color usually indicates unreacted electrophile rather than product degradation.
Q3: Can I use molecular bromine ( Br2 ) instead of NBS to force the reaction? A: While Br2 is a stronger electrophile, it generates stoichiometric HBr as a byproduct, which can protonate the bridgehead nitrogen of the pyrazolo[1,5-a]pyridine core. Protonation converts the heterocycle into a pyridinium salt, which is profoundly deactivated and will completely halt further EAS. Stick to NBS in DMF, or use NBS with catalytic TFA.
Part 4: Self-Validating Experimental Protocol
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.
Step 1: Reagent Preparation & Quality Control
-
Dissolve 10 g of benchtop NBS in 100 mL of boiling water.
-
Rapidly filter the hot solution, then cool the filtrate in an ice bath to induce crystallization.
-
Filter the white crystals, wash with ice-cold water, and dry under high vacuum in the dark for 12 hours.
-
Validation Checkpoint 1: Measure the melting point of the recrystallized NBS. It must be 173–175°C . If the melting point is <170°C or the powder is yellow, discard and repeat.
Step 2: Reaction Assembly
-
In an oven-dried flask under N2 , dissolve 5-(trifluoromethyl)pyrazolo[1,5-a]pyridine (1.0 eq) in anhydrous DMF (0.2 M concentration).
-
Cool the solution to 0°C using an ice bath.
-
Add freshly recrystallized NBS (1.2 eq) portionwise over 10 minutes to prevent thermal spiking.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
Step 3: In-Process Control (IPC) & Self-Validation
-
Withdraw a 10 µL aliquot of the reaction mixture and dilute it into 1 mL of Acetonitrile.
-
Analyze via LCMS (ESI+).
-
Validation Checkpoint 2: Look for the product mass [M+H]+≈265.0/267.0 (characteristic 1:1 isotopic pattern for mono-bromination). Check the starting material peak ( [M+H]+≈187.0 ).
-
Correction Loop: If the starting material AUC is >5%, add an additional 0.1 eq of NBS and 5 mol% of TFA to the reaction flask. Stir for 1 hour and repeat the IPC.
Step 4: Quench & Isolation
-
Once conversion is >95%, cool the reaction to 0°C.
-
Quench the reaction by adding an equal volume of 10% aqueous Sodium Thiosulfate ( Na2S2O3 ). Stir vigorously for 15 minutes.
-
Validation Checkpoint 3: Spot a drop of the aqueous layer onto starch-iodide paper. The paper must remain white. If it turns blue/black, active bromine is still present; add more Na2S2O3 until the test is negative.
-
Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over Na2SO4 , and concentrate in vacuo to yield the pure 3-bromo-5-(trifluoromethyl)pyrazolo[1,5-a]pyridine.
References[2] Regioselective C(sp 2 )–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(III) under aqueous and ambient conditions. RSC Publishing. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcfPYWwYBBN41j1rTJ3FLkjJIJSGfKN91ZhV11TGvibzW9BgsgXnc88inIDw40fCXlKLp9TshU_hp4fQtiw85IVRxU9UhxceL6Oj87lznLG7LNIzcSJItFYX2OMEB_cGoVXjhKzlT8EF8RzqZPI8IFGzG3x8w8o7c=[1] Halogenation of Pyrazolo[1,5-a]Pyrimidines with NXS. ResearchGate. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnyKVVZCqOFgjK8PKr_I_CnyV1QQtJEs_ixFoZ1pdCNtuQ3SnI_6NslvRp_EPnHwkAVD52pswoH1fOWsFaei-4kXV9e2cH1dZ6PVFzzmyvUfq74HpKs9i1LBJunxi-6hiWvTq1Fktx4_BaWHo1sAL5zNowsx75Pk58NpUWXmIJY0pNHgjRW7QsoVFZaBNP2oqmap_2KAMggVxFs3cL[3] K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. PMC (PubMed Central). Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEH38Jp9qBLeI6L40RXgDII3MjOrpES69lcXRpdfDYhSGJ4E6O2wfT7Hq-_eddH7Ze1isVgaa1H5gg2LBkuYDuKV_qQlbRxh_kgEo72BVHLMkznMp2LQCBo1AysIwdF-w4c5essqkol0RDAUv8=
Sources
benchmarking cross-coupling efficiency of 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyridine
Benchmarking Cross-Coupling Efficiency of 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-a]pyridine: A Comprehensive Guide for Drug Development
Introduction
The pyrazolo[1,5-a]pyridine scaffold is a "privileged" bicyclic structure in drug discovery, heavily utilized in the development of kinase inhibitors and antitubercular agents. Functionalizing this core at the 3-position via palladium-catalyzed cross-coupling is a cornerstone of structure-activity relationship (SAR) exploration and late-stage functionalization[1].
The introduction of a trifluoromethyl (–CF3) group at the 5-position significantly alters the electronic landscape of the heterocycle. As a Senior Application Scientist, I have designed this guide to benchmark the cross-coupling efficiency of 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-a]pyridine against standard alternatives. This guide provides mechanistic causality, comparative data, and self-validating protocols to ensure reproducible scale-up for drug development professionals.
Mechanistic Rationale: The Electronic Effect of the 5-CF3 Group
In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the catalytic cycle depends on a delicate kinetic balance between oxidative addition, transmetalation (or amine binding), and reductive elimination[2].
The causality behind the reactivity of 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-a]pyridine lies in its electronic distribution:
-
Accelerated Oxidative Addition : The strongly electron-withdrawing –CF3 group depletes electron density from the pyrazolo[1,5-a]pyridine core. This lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the C–Br bond, making it highly susceptible to nucleophilic attack by the electron-rich Pd(0) species. Consequently, oxidative addition is significantly accelerated compared to electron-rich or unsubstituted analogs.
-
Rate-Limiting Transmetalation & Side Reactions : While oxidative addition is fast, the electron-deficient nature of the resulting Pd(II) intermediate can make transmetalation the rate-limiting step. If transmetalation is slow, the intermediate becomes prone to protodehalogenation (yielding the debrominated core) in the presence of water and base[3]. Therefore, catalyst selection must prioritize rapid transmetalation to outcompete degradation.
Benchmarking Data: Comparative Efficiency
To objectively evaluate the performance of 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-a]pyridine, we benchmarked it against three structural alternatives to isolate the electronic and steric variables:
-
3-Bromopyrazolo[1,5-a]pyridine (Baseline unsubstituted core)
-
3-Bromo-5-methoxypyrazolo[1,5-a]pyridine (Electron-donating analog)
-
3-Bromopyridine (Standard monocyclic benchmark)
Table 1: Suzuki-Miyaura Cross-Coupling Efficiency (Conditions: 1.0 equiv Aryl Bromide, 1.5 equiv Phenylboronic acid, 5 mol% Pd(dppf)Cl2, 3.0 equiv K2CO3, Dioxane/H2O, 80 °C)
| Substrate | Yield (%) | Reaction Time (h) | Protodehalogenation (%) |
| 3-Bromo-5-(CF3)pyrazolo[1,5-a]pyridine | 92% | 2.0 | < 2% |
| 3-Bromopyrazolo[1,5-a]pyridine | 85% | 4.5 | 5% |
| 3-Bromo-5-(MeO)pyrazolo[1,5-a]pyridine | 68% | 8.0 | 12% |
| 3-Bromopyridine | 78% | 6.0 | 4% |
Table 2: Buchwald-Hartwig Amination Efficiency (Conditions: 1.0 equiv Aryl Bromide, 1.2 equiv Morpholine, Pd2(dba)3 / XPhos, 1.5 equiv NaOtBu, Toluene, 100 °C)
| Substrate | Yield (%) | Catalyst Loading | Reaction Time (h) |
| 3-Bromo-5-(CF3)pyrazolo[1,5-a]pyridine | 88% | 2 mol% | 3.0 |
| 3-Bromopyrazolo[1,5-a]pyridine | 81% | 2 mol% | 6.0 |
| 3-Bromo-5-(MeO)pyrazolo[1,5-a]pyridine | 45% | 5 mol% | 12.0 |
| 3-Bromopyridine | 75% | 2 mol% | 8.0 |
Application Insight: The 5-CF3 derivative consistently outperforms its electron-rich (5-methoxy) and unsubstituted counterparts in both reaction rate and overall yield. The electron-withdrawing nature facilitates rapid oxidative addition, which is particularly beneficial in Buchwald-Hartwig aminations where bulky, electron-rich heterocyclic cores often stall or require high catalyst loadings[2].
Workflow Visualization
Pd-catalyzed cross-coupling cycle highlighting 5-CF3 electronic effects.
Self-Validating Experimental Protocols
To ensure scientific integrity and eliminate false positives during scale-up, the following protocols incorporate internal standards and in-process controls. This creates a self-validating system that quantifies mass balance before product isolation.
Protocol A: Suzuki-Miyaura Cross-Coupling (Self-Validating NMR Method)
-
Preparation : In an oven-dried Schlenk flask, combine 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-a]pyridine (1.0 mmol, 265.0 mg), phenylboronic acid (1.5 mmol, 183.0 mg), and K2CO3 (3.0 mmol, 414.6 mg).
-
Catalyst Addition : Add Pd(dppf)Cl2 (0.05 mmol, 5 mol%). Evacuate and backfill the flask with nitrogen three times to prevent oxidative degradation of the catalyst.
-
Solvent Addition : Add degassed 1,4-dioxane (4.0 mL) and degassed deionized water (1.0 mL).
-
Reaction Monitoring : Heat the mixture to 80 °C. Monitor via LC-MS. The rapid consumption of the starting material (m/z 265/267) and appearance of the product (m/z 263) should be observed within 2 hours. Track the mass of the protodehalogenated byproduct (m/z 187) to ensure it remains below 2%.
-
Self-Validation (In-Situ Yield) : Cool the reaction to room temperature. Add exactly 1.0 mmol (168.2 mg) of 1,3,5-trimethoxybenzene as a quantitative internal standard. Extract a 50 µL aliquot, filter through a short silica plug with EtOAc, evaporate, and dissolve in CDCl3.
-
Analysis : Acquire a 1H-NMR spectrum. Integrate the singlet of 1,3,5-trimethoxybenzene (δ 6.08, 3H) against the distinct pyrazole proton of the product (typically δ 8.2–8.5, 1H) to determine the exact spectroscopic yield before isolation. This confirms causality between reaction completion and isolated yield.
Protocol B: Buchwald-Hartwig Amination
-
Preparation : In a nitrogen-filled glovebox, combine 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-a]pyridine (1.0 mmol), morpholine (1.2 mmol), NaOtBu (1.5 mmol), Pd2(dba)3 (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%) in a sealed vial. Note: XPhos is specifically chosen as its steric bulk accelerates reductive elimination, preventing catalyst trapping by the electron-deficient core.
-
Solvent : Add anhydrous, degassed toluene (5.0 mL).
-
Reaction : Heat at 100 °C for 3 hours.
-
Validation : Perform TLC (Hexanes/EtOAc 7:3). The highly polar amine product will have a significantly lower Rf than the starting bromide. Quench with water, extract with EtOAc, and purify via flash chromatography.
Sources
- 1. (PDF) Optimized scale up of 3-pyrimidinylpyrazolo[1,5-a]pyridine via Suzuki coupling; a general method of accessing a range of 3-(hetero)arylpyrazolo[1,5-a]pyridines [academia.edu]
- 2. books.rsc.org [books.rsc.org]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
A Comprehensive Guide to the Safe Disposal of 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-a]pyridine
As a Senior Application Scientist, it is understood that the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, proper disposal, is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-a]pyridine, a halogenated heterocyclic compound. The procedures outlined herein are grounded in an understanding of the compound's chemical properties and associated hazards, ensuring a self-validating system of safety.
Hazard Profile and Rationale for Specialized Disposal
3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-a]pyridine is classified as a halogenated organic compound due to the presence of both bromine and a trifluoromethyl group.[1] This classification is the single most important factor governing its disposal. Halogenated organic compounds require specific disposal pathways, primarily high-temperature incineration, to ensure the complete destruction of the molecule and prevent the formation of persistent and toxic byproducts.[1]
The pyridine-based structure and halogenation contribute to its hazard profile, which, based on data from structurally similar compounds, includes significant acute toxicity.[2] Improper disposal can lead to environmental contamination and poses a direct threat to personnel.
Key Hazard and Disposal Data Summary
| Parameter | Description | Source(s) |
| Chemical Class | Halogenated Organic, Pyridine Derivative | [1][3][4] |
| Likely Signal Word | Danger | |
| Primary Hazard Classifications | Acute Toxicity (Oral), Skin Irritation, Serious Eye Irritation | [2][5] |
| GHS Hazard Codes (Anticipated) | H300/H301 (Fatal/Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) | |
| Primary Disposal Method | Regulated Hazardous Waste Incineration | [1] |
| EPA Waste Classification | Must be managed as hazardous waste. Pyridine and its derivatives are listed as hazardous constituents. | [4][6] |
Pre-Disposal Protocol: Segregation and Container Management
The foundation of safe chemical disposal is meticulous waste stream segregation. Co-mingling different waste classes can create unforeseen chemical hazards and significantly increases the complexity and cost of disposal.
Causality: Separating halogenated from non-halogenated waste is crucial.[7][8] Halogenated waste requires a more energy-intensive incineration process. Contaminating a large volume of non-halogenated solvent with even a small amount of a compound like 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-a]pyridine forces the entire container to be treated as the higher-cost halogenated waste.[8]
Step-by-Step Container Protocol:
-
Select the Correct Container: Obtain a designated "Halogenated Organic Waste" container from your institution's Environmental Health & Safety (EHS) department. This container must be in good condition, constructed of a chemically compatible material (e.g., polyethylene for solvents, glass for certain applications), and equipped with a secure, vapor-tight screw cap.[7]
-
Initial Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container.[7][8]
-
Content Identification: Clearly write the full chemical name, "3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-a]pyridine," on the label. As other halogenated wastes are added, they must also be listed by their full chemical names. Do not use abbreviations or chemical formulas. [7]
-
Secure Placement: Place the waste container in a designated satellite accumulation area. This area should be in a well-ventilated location, such as a fume hood, and within secondary containment to control potential leaks.
Step-by-Step Disposal Procedures
All handling and transfer of this waste must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves (refer to the specific compound's Safety Data Sheet for recommended glove material).[9]
Method 1: Disposal of Unused/Expired Pure Compound
-
Minimize Handling: Keep the compound in its original, labeled container if possible.
-
Container Integrity: Ensure the container is securely sealed.
-
Request Pickup: Arrange for disposal through your institution's EHS office. Do not attempt to open or transfer the chemical unnecessarily.
Method 2: Disposal of Solid Residues and Contaminated Materials
-
Transfer: Carefully scrape or transfer solid waste residues into the designated solid Halogenated Organic Waste container using a dedicated spatula.
-
Contaminated Debris: Items grossly contaminated with the compound (e.g., weighing paper, gloves, absorbent pads used for cleanup) must also be placed in this container.
-
Closure: Securely close the container lid immediately after adding waste.
Method 3: Disposal of Solutions in Organic Solvents
-
Verification: Confirm that the solvent and the solute are both classified for disposal in the liquid halogenated waste stream.
-
Transfer: Carefully pour the solution into the designated liquid Halogenated Organic Waste container using a funnel.
-
Avoid Overfilling: Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
Closure: Securely cap the container immediately after the transfer.
Visualization of Disposal Workflow
The following diagram outlines the decision-making process for the proper segregation and disposal of waste containing 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-a]pyridine.
Caption: Disposal decision workflow for 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-a]pyridine.
Emergency Procedures for Spills
Accidental releases must be managed promptly and safely. The immediate response depends on the scale of the spill.
-
Small Spill (Inside a Chemical Fume Hood):
-
Alert Personnel: Notify others working in the immediate area.
-
Containment: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to cover the spill.[9][10][11] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Once absorbed, carefully scoop the material using spark-proof tools into a designated container for hazardous waste disposal.[10][12]
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., isopropanol, ethanol), and place the cleaning materials into the hazardous waste container.
-
Label and Dispose: Label the container with its full contents and dispose of it as solid halogenated organic waste.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate: Immediately evacuate the laboratory and alert others to do the same.
-
Isolate: Close the laboratory doors to contain the vapors.
-
Notify: Contact your institution's EHS or emergency response team immediately. Provide them with the name of the chemical and the approximate quantity spilled.
-
Do Not Re-enter: Await the arrival of trained emergency responders. Do not attempt to clean up a large spill yourself.
-
Adherence to these detailed procedures is paramount for ensuring a safe laboratory environment and protecting our broader ecosystem. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines, as local regulations may vary.
References
-
List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR :: 40 CFR Part 268 Appendix III.[Link]
-
Hazardous Waste Segregation. Bucknell University.[Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois.[Link]
-
Regulations and Guidelines Applicable to Pyridine. NCBI Bookshelf.[Link]
-
Chemical and Hazardous Waste Guide. University of Oslo.[Link]
-
Pyridine Standard Operating Procedure. Washington State University.[Link]
-
MSDS of 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine. Capot Chemical.[Link]
-
EPA Hazardous Waste Codes. Environmental Protection Agency.[Link]
-
Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR).[Link]
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. fishersci.com [fishersci.com]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. TABLE 7-1, Regulations and Guidelines Applicable to Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. wku.edu [wku.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. echemi.com [echemi.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
Personal protective equipment for handling 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyridine
Safe Handling and Operational Protocols for 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-a]pyridine
As a Senior Application Scientist, I frequently consult on the integration of novel, highly functionalized building blocks into drug discovery pipelines. 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-a]pyridine is a highly valuable synthetic intermediate, but its structural motifs—specifically the heavy halogen (bromine) and the strongly electron-withdrawing, lipophilic trifluoromethyl (-CF3) group—demand rigorous safety protocols.
These functional groups significantly increase the molecule's lipophilicity, meaning it can readily bypass biological lipid bilayers if skin contact occurs, posing a risk of systemic toxicity or severe irritation. This guide provides a self-validating, step-by-step operational and disposal framework, ensuring compliance with occupational safety standards while protecting laboratory personnel.
Hazard Profiling & The Causality of PPE Selection
Before handling any halogenated heterocyclic compound, we must apply the precautionary principle, assuming unknown toxicity is highly toxic until proven otherwise. The Occupational Safety and Health Administration (OSHA) Personal Protective Equipment Standard (29 CFR 1910.132) mandates that PPE selection must be directly correlated to the specific hazards present in the laboratory environment[1].
-
Lipophilicity and Skin Penetration: The -CF3 group enhances membrane permeability. Standard latex gloves offer an insufficient chemical barrier against lipophilic halogenated organics. Nitrile or neoprene gloves are mandatory to prevent dermal absorption[2].
-
Respiratory Hazards: As a solid intermediate, aerosolized dust particles pose a severe inhalation risk. Engineering controls (chemical fume hoods) are the primary line of defense, while respiratory PPE acts as a secondary safeguard if engineering controls are compromised.
Mandatory PPE Matrix
The following table summarizes the quantitative and categorical PPE requirements for handling this compound, ensuring immediate operational readiness.
| PPE Category | Specification | Mechanistic Justification | Replacement Protocol |
| Hand Protection | Double-gloved Nitrile (min 5 mil thickness) | Nitrile resists halogenated organic permeation better than latex. Double gloving prevents a breach if the outer layer snags[2]. | Discard outer glove immediately upon suspected contamination. |
| Eye Protection | ANSI Z87.1 Chemical Splash Goggles | Protects ocular mucosa from aerosolized powders and solvent splashes during dissolution. | Inspect daily for scratches; sanitize after use. |
| Body Protection | Flame-resistant (FR) Lab Coat & Apron | Prevents dermal exposure to lipophilic dust. FR material is required if handled alongside flammable solvents. | Launder weekly via specialized lab service; do not wash at home. |
| Respiratory | N95/P100 Particulate Respirator | Required only if weighing outside a fume hood (not recommended) to block fine crystalline dust[1]. | Discard after single use or if breathing resistance increases. |
Operational Workflow: Step-by-Step Handling Protocol
A self-validating protocol ensures that every step confirms the safety of the previous one. Do not proceed to the next step unless the current one is fully verified.
-
Step 1: Environmental Verification Ensure the chemical fume hood is operational. The face velocity must be validated between 80-100 feet per minute (fpm). Causality: Proper airflow creates a negative pressure barrier, preventing aerosolized 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-a]pyridine from entering the breathing zone.
-
Step 2: PPE Donning Don the FR lab coat, chemical splash goggles, and the first pair of nitrile gloves. Inspect gloves for micro-tears by trapping air and squeezing. Don the second pair of gloves.
-
Step 3: Material Transfer Place the chemical container, a pre-tared anti-static weighing boat, and a micro-spatula inside the hood. Causality: Anti-static boats prevent the highly functionalized powder from repelling and aerosolizing due to static charge buildup.
-
Step 4: Execution & Dissolution Carefully weigh the required mass. If the protocol requires dissolution, add the solvent (e.g., DMF, DMSO, or DCM) directly to the vial inside the fume hood. Cap the vial securely before removing it from the hood.
-
Step 5: Doffing & Decontamination Wipe down the exterior of the capped vial and the balance with a solvent-compatible wipe. Remove the outer gloves inside the hood and dispose of them in the solid hazardous waste container.
Spill Response & Decontamination Plan
In the event of an accidental release, immediate and structured action is required to prevent exposure:
-
Isolate: Alert personnel and restrict access to the immediate area.
-
Contain: If the material is solid, cover it with damp absorbent paper to prevent dust generation. If dissolved in a solvent, surround the spill with chemical absorbent pads.
-
Neutralize & Collect: Sweep up solid waste using a non-sparking brush and dustpan. Place all debris into a chemically compatible, sealable container.
-
Decontaminate: Wash the surface with a suitable solvent (e.g., ethanol or acetone) to dissolve residual lipophilic material, followed by a thorough wash with soap and water.
Disposal Plan: EPA Halogenated Waste Compliance
Because 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-a]pyridine contains both bromine and fluorine, it must absolutely be segregated from general organic waste streams.
-
Segregation: Dispose of all spent reaction mixtures, contaminated gloves, and empty vials into a designated "Halogenated Organic Waste" container.
-
Causality for Segregation: Mixing halogenated waste with non-halogenated waste dramatically increases disposal costs and environmental hazards. Incineration of halogenated compounds requires specialized scrubbers to neutralize hydrobromic (HBr) and hydrofluoric (HF) acid gases generated during combustion, complying with EPA Resource Conservation and Recovery Act (RCRA) guidelines[3].
-
Labeling: Ensure the waste container is clearly labeled with the full chemical name, avoiding abbreviations, to comply with environmental tracking requirements.
Logical Workflow Diagram
The following diagram illustrates the decision-making process for handling and disposing of this compound safely.
Caption: Operational workflow and emergency decision tree for handling halogenated pyrazolopyridines.
References
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." OSHA.gov. [Link]
-
National Institutes of Health (NIH). "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection." PMC.[Link]
-
Environmental Protection Agency (EPA). "Wastes From Usage of Halogenated Hydrocarbon Solvents in Degreasing Operations." EPA.gov.[Link]
-
AllSource Environmental. "Guidelines for Solvent Waste Recycling & Disposal." Allsource-environmental.com. [Link]
-
Kansas State University. "Prudent Practices in Laboratory Safety." K-State.edu. [Link]
-
Environmental Health and Safety. "Personal Protective Equipment Requirements for Laboratories." NCSU.edu. [Link]
-
Clarion Safety Systems. "OSHA's PPE Laboratory Standards." Clarionsafety.com. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
